(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)8-5-10(13)9-3-6-11-7-4-9/h3-8H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGHSXBVKSMAKH-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214335 | |
| Record name | (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123367-27-1 | |
| Record name | (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123367-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the enaminone compound, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. Enaminones are versatile synthons in organic chemistry and represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document details a common synthetic protocol, provides a summary of its physicochemical properties, and outlines the expected analytical characterization data. Furthermore, a potential signaling pathway associated with the biological activity of similar propenone derivatives is illustrated, highlighting its relevance in drug discovery and development.
Introduction
This compound is a polar, aprotic, unsaturated keto-amine that belongs to the enaminone class of compounds. The unique electronic properties arising from the conjugation of the amino group with the ketone through a carbon-carbon double bond make it a valuable intermediate in the synthesis of various heterocyclic compounds. Moreover, the presence of the pyridine ring and the enaminone moiety suggests potential biological activities, making it a compound of interest for pharmaceutical research and drug development.[1]
Synthesis
A prevalent method for the synthesis of this compound involves the condensation reaction between 4-acetylpyridine and an aminal ester.
Reaction Scheme
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
A mixture of 4-acetylpyridine and N,N-dimethylformamide-dimethyl acetal is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess reagent is removed under reduced pressure, and the resulting residue is purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the desired product as a yellow solid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | |
| Appearance | Yellow powder/crystalline solid | [1][2] |
| Melting Point | 100-105 °C | |
| Purity | ≥98% | [2] |
| Storage Conditions | Store at 0-8°C, protected from light | [1] |
Characterization
The structural elucidation and confirmation of this compound are achieved through various spectroscopic techniques. The expected data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm), Multiplicity, Integration, Assignment | Chemical Shift (ppm), Assignment |
| ~8.7 (d, 2H, Py-H) | ~185 (C=O) |
| ~7.7 (d, 2H, Py-H) | ~155 (N-CH=) |
| ~7.5 (d, 1H, =CH-CO) | ~150 (Py-C) |
| ~5.7 (d, 1H, N-CH=) | ~145 (Py-C) |
| ~3.0 (s, 6H, N(CH₃)₂) | ~121 (Py-CH) |
| ~95 (=CH-CO) | |
| ~40 (N(CH₃)₂) |
Note: The NMR data presented are predicted values and should be confirmed by experimental analysis.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (conjugated ketone) |
| ~1600 | C=C stretch (alkene) |
| ~1550 | C=C, C=N stretch (pyridine) |
| ~1200 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry analysis should confirm the molecular weight of the compound.
| Ion | Expected m/z |
| [M+H]⁺ (protonated molecule) | 177.10 |
| [M]⁺˙ (molecular ion) | 176.09 |
Potential Biological Activity and Signaling Pathway
While specific biological targets for this compound are not extensively documented, related 1,3-disubstituted prop-2-en-1-one derivatives have been reported as inhibitors of neutrophilic inflammation.[3] This activity is mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[3] These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[4][5]
Illustrative Signaling Pathway: MAPK/Akt Inhibition
The following diagram illustrates a potential mechanism of action where a propenone derivative inhibits inflammatory responses by targeting key kinases in the MAPK and Akt pathways.
Caption: Potential inhibition of MAPK and Akt pathways by the title compound.
Conclusion
This compound is a readily accessible enaminone with significant potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. This guide provides a foundational understanding of its synthesis and characterization. The illustrated potential to modulate key signaling pathways, such as MAPK and Akt, underscores the importance of further investigation into the biological activities of this and related compounds for the development of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(dimethylamino)-1-pyridin-4-ylprop-2-en-1-one [cymitquimica.com]
- 3. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of MAPK potentiates the anti-angiogenic efficacy of mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy with potent PI3K and MAPK inhibitors overcomes adaptive kinome resistance to single agents in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
Abstract
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a heterocyclic compound belonging to the enaminone class, which is structurally related to chalcones. These molecules are recognized for their versatile applications as intermediates in organic synthesis and as scaffolds in medicinal chemistry. The presence of a pyridine ring, a dimethylamino group, and a conjugated enone system imparts unique physicochemical and biological properties. This document provides a comprehensive overview of the known physicochemical characteristics, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance, supported by logical and pathway diagrams.
Physicochemical Properties
The compound is a yellow, crystalline solid at room temperature.[1] Its core structure consists of a pyridine ring linked to a propenone backbone, which is substituted with a dimethylamino group. This arrangement results in a planar molecule, as confirmed by crystallographic studies.[2] The key physicochemical data are summarized in the table below.
Table 1: Physicochemical Data for this compound and its Isomers
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₂N₂O | [2] |
| Molecular Weight | 176.22 g/mol | [1][2] |
| CAS Number | 66521-53-7 | [1] |
| Appearance | Yellow powder / Yellow blocks | [1][2] |
| Purity | ≥ 99% | [1] |
| Solubility | Soluble in most organic solvents | |
| Melting Point | 113 °C (pyridin-3-yl isomer) | |
| Boiling Point | 281 °C at 760 mmHg (pyridin-3-yl isomer) | |
| Storage | 0-8°C, protect from light | [1] |
Note: Some data, where not available for the title compound, is provided for the closely related pyridin-3-yl isomer for reference.
Experimental Protocols
Synthesis
The synthesis of this compound is typically achieved via the condensation of an acetylpyridine with an N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] This one-step reaction is efficient and yields the enaminone product.[4]
Protocol: A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours.[2] The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated in vacuo to remove excess reagents and solvent. The resulting orange residue is then recrystallized from ethanol to afford the final product as yellow blocks.[2]
Characterization
The identity and purity of the synthesized compound are confirmed through a combination of analytical techniques.
-
Elemental Analysis: Combustion analysis is performed to determine the elemental composition (C, H, N), which should match the calculated values for the molecular formula C₁₀H₁₂N₂O.[2]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural elucidation, including bond lengths, bond angles, and overall molecular conformation.[2] For the title compound, this analysis has confirmed a monoclinic crystal system and an approximately planar molecular structure.[2]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the number and connectivity of protons and carbon atoms.
-
Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the C=O (ketone) and C=C (alkene) stretching vibrations characteristic of the enone system.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.
-
Biological Context and Potential Signaling Pathways
While specific biological data for this compound is limited, its structural class, chalcones and their heteroaromatic analogs, is the subject of extensive research in drug discovery.[5][6][7] Chalcone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[5][8][9]
The pyridin-3-yl isomer is noted as a reagent for synthesizing oxindole-linked indolyl-pyrimidine derivatives, which are investigated as potential cytotoxic agents.[10] Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[11][12][13] This process is often mediated through the mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase enzymes.[5][12]
Given the established activities of this compound class, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a generalized signaling pathway for chalcone-induced apoptosis.
This pathway suggests that the compound could increase intracellular reactive oxygen species (ROS), leading to mitochondrial stress. This, in turn, modulates the Bcl-2 family of proteins, triggering the activation of a caspase cascade (caspase-9 and -3), which culminates in the execution of apoptosis.[7][12] This represents a promising avenue for the development of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones [mdpi.com]
- 6. malariaworld.org [malariaworld.org]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. scilit.com [scilit.com]
- 12. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a pyridinyl chalcone derivative that serves as a critical building block in synthetic organic chemistry and medicinal chemistry. Its established role as a key intermediate in the synthesis of prominent tyrosine kinase inhibitors, such as Imatinib, underscores its significance in drug development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its relevance in the context of targeted cancer therapy through the inhibition of key signaling pathways.
Chemical Identity and Properties
The compound, systematically named This compound , is classified as an enaminone, a subclass of α,β-unsaturated ketones. The (E)-isomer is the thermodynamically more stable configuration.
IUPAC Name: this compound CAS Number: 66521-53-7[1][2]
Physicochemical and Spectroscopic Data
Quantitative data for the title compound and its closely related pyridin-3-yl isomer are summarized below for comparative purposes.
| Property | This compound | (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol [2] | 176.22 g/mol |
| Appearance | Yellow powder/solid | Light yellow crystalline powder |
| Purity | ≥ 98% | ~98% |
| Melting Point | Not explicitly reported | 100-105 °C |
| Density | Not explicitly reported | 1.081 g/cm³ |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |
| Crystal System | Monoclinic | Not reported |
| Space Group | P2₁/c | Not reported |
| Unit Cell Parameters | a=5.6300(11)Å, b=22.850(5)Å, c=7.8400(16)Å, β=107.57(3)° | Not reported |
Experimental Protocols: Synthesis
The synthesis of this compound is most commonly achieved through the condensation of 4-acetylpyridine with an activated dimethylformamide (DMF) equivalent.
Method 1: Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA)
This is a highly efficient one-step method for the preparation of the title compound.
Reaction Scheme:
Detailed Protocol: A mixture of 4-acetylpyridine (1.21 g, 10 mmol) and N,N-dimethylformamide-dimethyl acetal (DMF-DMA) (4.76 g, 40 mmol) is heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A patent describing the synthesis of a related isomer for the production of Imatinib reports a reaction temperature of 85°C for 8 hours. Upon completion, the excess DMF-DMA and methanol byproduct are removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like isopropanol or ethyl acetate, to yield the final product as a yellow solid.
Method 2: Claisen-Schmidt Condensation (General Alternative)
While the DMF-DMA method is more direct for this specific enaminone, the broader class of chalcones is famously synthesized via the Claisen-Schmidt condensation. This would be a two-step process to arrive at the title compound.
Conceptual Workflow:
-
Aldol Condensation: Reaction of 4-acetylpyridine with a suitable aldehyde (e.g., formaldehyde) under basic or acidic conditions to form a chalcone precursor.
-
Amination: Subsequent reaction of the chalcone with dimethylamine to install the dimethylamino group.
General Protocol for Aldol Condensation: To a stirred solution of 4-acetylpyridine (1 equivalent) and the aldehyde (1 equivalent) in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization.
Biological Relevance and Signaling Pathways
This compound is a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its structural relative is a documented precursor to Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase. Chalcone derivatives are widely investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.
Role as a Kinase Inhibitor Precursor
The pyridine and enone moieties of the compound provide a scaffold for further chemical elaboration to create potent ATP-competitive kinase inhibitors. The pyridine ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the rest of the molecule can be modified to achieve selectivity and potency.
Illustrative Signaling Pathway: EGFR Tyrosine Kinase Inhibition
Chalcone derivatives have been shown to inhibit the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many cancers. The diagram below illustrates the canonical EGFR pathway and the point of inhibition by a hypothetical chalcone-based inhibitor.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The evaluation of a compound like this compound, or its derivatives, as a kinase inhibitor typically follows a structured workflow.
Caption: Workflow for kinase inhibitor drug discovery.
References
Spectroscopic Data Interpretation for Enaminones: A Technical Guide Featuring (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a member of the enaminone family, a class of organic compounds characterized by an amine group conjugated to a ketone through a carbon-carbon double bond. This structural motif imparts unique electronic and reactive properties, making enaminones valuable intermediates in organic synthesis and scaffolds for pharmacologically active molecules. Their applications span various fields, including the development of novel therapeutics and functional materials.
A thorough understanding of the spectroscopic characteristics of these molecules is paramount for their synthesis, characterization, and application. This technical guide provides an in-depth overview of the interpretation of key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for enaminones, with a specific focus on pyridyl-substituted derivatives.
Due to the limited availability of comprehensive, publicly accessible experimental spectroscopic data for this compound, this guide will utilize data from its closely related and well-characterized isomer, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, to illustrate the principles of spectroscopic interpretation. The principles and techniques discussed are directly applicable to the 4-pyridyl isomer.
Predicted Spectroscopic Data Summary
The following tables present a summary of the expected and reported spectroscopic data for pyridyl-substituted enaminones.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N(CH₃)₂ | 2.9 - 3.2 | Singlet | - |
| H-α (vinyl) | 5.6 - 5.9 | Doublet | 12 - 13 |
| H-β (vinyl) | 7.6 - 7.9 | Doublet | 12 - 13 |
| H-2', H-6' (pyridyl) | 8.6 - 8.8 | Doublet | 5 - 6 |
| H-3', H-5' (pyridyl) | 7.7 - 7.9 | Doublet | 5 - 6 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N(CH₃)₂ | ~40 |
| C-α (vinyl) | 90 - 95 |
| C-β (vinyl) | 150 - 155 |
| C=O (carbonyl) | 185 - 195 |
| C-2', C-6' (pyridyl) | ~150 |
| C-3', C-5' (pyridyl) | ~121 |
| C-4' (pyridyl) | ~145 |
Table 3: Key Infrared (IR) Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O (ketone) | 1630 - 1650 | Conjugated ketone stretch |
| C=C (alkene) | 1580 - 1620 | Alkene stretch |
| C-N (amine) | 1150 - 1250 | C-N stretch |
| C-H (sp²) | 3000 - 3100 | Aromatic and vinylic C-H stretch |
| C-H (sp³) | 2800 - 3000 | Aliphatic C-H stretch |
Table 4: Expected Mass Spectrometry (MS) Data
| Ion | m/z (expected) | Description |
| [M]⁺ | 176 | Molecular Ion |
| [M-CH₃]⁺ | 161 | Loss of a methyl group |
| [M-N(CH₃)₂]⁺ | 132 | Loss of the dimethylamino group |
| [C₅H₄NCO]⁺ | 106 | Pyridyl-carbonyl fragment |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the enaminone sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Data processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 seconds.
-
Data processing: Similar to ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Data processing: Background correction is performed using a spectrum of the empty ATR crystal.
-
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
Data Acquisition:
-
Instrument: A mass spectrometer with an electron ionization source.
-
Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-500.
-
Data analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
-
Data Interpretation and Structural Elucidation
The following sections detail the interpretation of the spectroscopic data, using the principles outlined above.
¹H NMR Spectrum Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, the key signals are:
-
Dimethylamino Protons: A singlet in the upfield region (around 3 ppm) corresponding to the six equivalent protons of the two methyl groups.
-
Vinylic Protons: Two doublets in the olefinic region (5-8 ppm). The trans-configuration is confirmed by a large coupling constant (J ≈ 12-16 Hz). The proton alpha to the carbonyl group will be more shielded and appear at a lower chemical shift compared to the proton beta to the carbonyl.
-
Pyridyl Protons: A set of signals in the aromatic region (7-9 ppm) characteristic of the pyridine ring substitution pattern.
¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Key signals include:
-
Carbonyl Carbon: A signal in the far downfield region (185-195 ppm), characteristic of a conjugated ketone.
-
Vinylic Carbons: Two signals in the olefinic region (90-160 ppm). The carbon beta to the carbonyl is significantly deshielded due to resonance.
-
Pyridyl Carbons: Signals in the aromatic region (120-150 ppm).
-
Dimethylamino Carbons: A signal in the aliphatic region (around 40 ppm).
Infrared (IR) Spectrum Interpretation
The IR spectrum helps identify the functional groups present in the molecule.
-
A strong absorption band around 1630-1650 cm⁻¹ is indicative of the conjugated carbonyl (C=O) group.
-
A band in the 1580-1620 cm⁻¹ region corresponds to the C=C double bond of the enone system.
-
Stretching vibrations for the C-N bond of the dimethylamino group are typically observed around 1150-1250 cm⁻¹.
Mass Spectrum Interpretation
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
-
The molecular ion peak ([M]⁺) at m/z 176 confirms the molecular formula C₁₀H₁₂N₂O.
-
Common fragmentation pathways include the loss of a methyl radical ([M-15]⁺) and the loss of the dimethylamino group ([M-44]⁺).
-
Fragmentation of the pyridine ring and the propenone chain will lead to other characteristic ions.
Visualizations
Experimental Workflow
The general workflow for spectroscopic data interpretation is illustrated below.
Caption: General workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how different spectroscopic techniques provide complementary information for structural elucidation.
Caption: Interrelation of spectroscopic techniques.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectra provides a powerful toolkit for the unambiguous structural elucidation of this compound and its analogs. By carefully interpreting the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently confirm the identity and purity of their synthesized compounds. This detailed spectroscopic understanding is fundamental for advancing research and development in medicinal chemistry and materials science where enaminones play a crucial role.
A Technical Guide to the Biological Activity of Pyridyl Enaminone and Chalcone Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, pyridyl enaminones and chalcones represent two classes of organic compounds with significant therapeutic potential. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and are abundant in many edible plants.[1][2] Their versatile chemical structure allows for extensive derivatization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6]
Pyridyl enaminones are key synthetic intermediates, valued for their role as versatile building blocks in the synthesis of various nitrogen-containing heterocyclic compounds like pyrazoles and pyridines.[7][8][9] These resulting structures are often endowed with potent biological activities, including significant anticancer and antimicrobial properties.[8][10][11]
This technical guide provides a detailed overview of the biological activities of these two compound classes, presenting quantitative data, experimental protocols, and visualizations of key mechanistic pathways to support drug discovery and development efforts.
Chalcone Derivatives
Chalcones feature an α,β-unsaturated carbonyl system that serves as a reactive pharmacophore, making them a privileged scaffold in drug design.[6][12] Their synthesis is often straightforward, commonly achieved through the Claisen-Schmidt condensation.[13][14]
Biological Activities of Chalcones
Chalcone derivatives exhibit potent cytotoxic activity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, disruption of the cell cycle, and inhibition of tubulin polymerization and key signaling pathways.[1][2]
Table 1: Anticancer Activity of Selected Chalcone Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50 / GI50) | Reference |
|---|---|---|---|
| Chalcone-indole hybrid (42) | HepG2, SMMC-7221, PC-3, A549, K562, HCT116, SKOV3, MCF-7 | 0.23–1.8 μM | [1] |
| Chalcone-1,2,3-triazole hybrid (36) | A549, HeLa, DU145, HepG2 | GI50: 1.3–186.2 µM | [1] |
| Chalcone-1,2,3-triazole derivative (54) | HepG2 | IC50: 0.9 μM | [1] |
| Flavokawain B (12) | HepG2, MOLT-3, HuCCA-1, A549 | IC50: 10.0–21.7 µM | [4] |
| Millepachine | SK-OV-3, A2780S (Ovarian) | IC50 < 100 µM (Topo II inhibition) | [4] |
| Synthetic Chalcone (26) | MCF-7 (Breast) | IC50: 6.55–10.14 µM | [15] |
| Cardamonin (CAR) | Breast, Lung, Colon, Gastric | Varies (effective in vitro & in vivo) |[16] |
The structural framework of chalcones is effective against a variety of pathogenic microbes, including multidrug-resistant bacteria and fungi.[5][17] Substitutions on the aromatic rings can significantly modulate their potency and spectrum of activity.[12][18]
Table 2: Antimicrobial Activity of Selected Chalcone Derivatives
| Compound/Derivative | Microorganism(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Prenylated Chalcones (24-26) | B. subtilis, S. aureus, E. coli, P. aeruginosa | 25-50 µg/mL | [18] |
| Methoxy Chalcones (21, 22) | Mycobacterium tuberculosis (H37Rv) | 1.6 µg/mL | [18] |
| O-OH Chalcone | Methicillin-resistant S. aureus (MRSA) | 25-50 μg/mL | [19] |
| M-OH Chalcone | MRSA | 98.7 ± 43.3 μg/mL | [19] |
| P-OH Chalcone | MRSA | 108.7 ± 29.6 μg/mL | [19] |
| Chalcone 6 | Candida albicans | IC50: 15 μg/mL | [20] |
| Chalcone 6 | Cryptococcus neoformans | IC50: 7 μg/mL |[20] |
Chalcones can modulate inflammatory responses by inhibiting key enzymes and signaling pathways. Many derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and the production of nitric oxide (NO).[21][22][23]
Table 3: Anti-inflammatory Activity of Selected Chalcone Derivatives
| Compound/Derivative | Target/Assay | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 2',5'-dihydroxychalcone (1) | β-glucuronidase release (neutrophils) | 1.6 ± 0.2 μM | [23] |
| 2',5'-dihydroxychalcone (1) | Lysozyme release (neutrophils) | 1.4 ± 0.2 μM | [23] |
| 2',5'-dialkoxychalcone (11) | NO formation (microglial cells) | 0.7 ± 0.06 μM | [23] |
| Chalcone Analogue (3h, 3l) | NO production (RAW264.7 cells) | Dose-dependent inhibition of TNF-α, IL-1β, IL-6 | [22] |
| (E)-3,4-dihydroxychalcone derivative (33) | Proinflammatory Cytokines (LPS-induced ALI) | Reduced TNF-α, IL-6, and IL-1β levels |[24] |
Key Signaling Pathways for Chalcones
The diverse biological effects of chalcones stem from their ability to interact with multiple cellular signaling pathways. Two prominent mechanisms in anticancer and anti-inflammatory activity are the inhibition of tubulin polymerization and the suppression of the NF-κB pathway.
Caption: Chalcones inhibit microtubule formation, leading to cell cycle arrest.
Caption: Chalcones suppress inflammation by inhibiting the NF-κB pathway.
Experimental Protocols
The Claisen-Schmidt condensation is the most common method for synthesizing chalcones.[13][14][23]
Objective: To synthesize a chalcone derivative from an appropriate acetophenone and aromatic aldehyde.
Materials:
-
Substituted acetophenone (1 equivalent)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol or Methanol
-
Aqueous solution of a strong base (e.g., 40-60% NaOH or KOH)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the substituted acetophenone and aromatic aldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add the aqueous base solution dropwise to the mixture, maintaining the low temperature (typically below 10°C).[13]
-
After the addition is complete, continue stirring at room temperature for a specified period (e.g., 4-24 hours) until the reaction is complete, often indicated by the formation of a precipitate.[13]
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the crude chalcone product, wash it thoroughly with cold water until neutral, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Objective: To determine the IC50 value of a chalcone derivative against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Chalcone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a specific density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the chalcone derivative in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the chalcone derivative. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plates for 48 or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the viability percentage against the log of the compound concentration.
Pyridyl Enaminone Derivatives
Enaminones are versatile precursors in heterocyclic synthesis due to their unique combination of nucleophilic and electrophilic centers.[7][10] Pyridyl enaminones, specifically, serve as crucial intermediates for constructing pyridine-fused and pyridine-substituted heterocyclic systems, which are prevalent in many approved drugs.[8][25]
Biological Activities of Pyridyl Enaminone Derivatives
The biological activity of this class is often attributed to the final heterocyclic products synthesized from the enaminone precursors.
Pyridyl enaminones are used to synthesize novel pyridine derivatives that exhibit significant anti-proliferative activity. These compounds often target key enzymes like VEGFR-2 or interfere with cell cycle progression.[25]
Table 4: Anticancer Activity of Selected Pyridine Derivatives (from Enaminone Precursors)
| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 μM (48h) | [25] |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 μM (48h) | [25] |
| Pyridine-urea 8m | MCF-7 (Breast) | 13.1 μM (72h) | [25] |
| Enaminonitrile Pyridine 7 | MCF-7 (Breast) | 3.77 ± 0.43 μM | [26] |
| Indeno[1,2-b]pyridine 6d | MCF-7 (Breast) | 4.34 μM | [27] |
| Indeno[1,2-b]pyridine 6n | MCF-7 (Breast) | 6.84 μM | [27] |
| 6-amino-2-pyridone 5o | Glioblastoma, Liver, Breast, Lung | Potent activity observed |[28] |
The synthesis of pyridine-containing heterocycles from enaminones has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[29][30]
Table 5: Antimicrobial Activity of Selected Pyridine Derivatives (from Enaminone Precursors)
| Compound/Derivative | Microorganism(s) | Reported Activity (MIC / Inhibition) | Reference |
|---|---|---|---|
| Thiophene-pyridine 80 | Aspergillus fumigates, Syncephalastrum racemosum | Better than Amphotericin B | [29] |
| N-alkylated pyridine 66 | S. aureus, E. coli | 56% and 55% inhibition at 100 μg/mL | [29] |
| Pyridine 36, 37 | B. subtilis, S. aureus, E. coli, C. albicans | Very good activity reported | [29] |
| 2-aminopyridine 2c | B. subtilis, L. monocytogenes, B. cereus | Inhibition zone: 11.33 - 13 mm |[30] |
Synthesis and Screening Workflow
The utility of pyridyl enaminones is best represented by their central role in synthetic and screening workflows. The following diagram illustrates a typical pathway from enaminone precursor to a biologically active pyridine derivative.
Caption: General workflow for synthesis and screening of pyridine derivatives.
Experimental Protocols
This protocol describes a multi-step synthesis starting from an enaminone precursor, as adapted from methodologies used to create bioactive pyridine-ureas.[25]
Objective: To synthesize a substituted pyridine hydrazide from an enaminone, which can then be converted to a pyridine-urea.
Materials:
-
Enaminone (e.g., 3-dimethylamino-1-(4-methoxyphenyl)prop-2-en-1-one)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Glacial acetic acid
-
Hydrazine hydrate
-
Methanol
Procedure (Part 1: Pyridine Ester Synthesis):
-
Reflux a mixture of the enaminone, ethyl acetoacetate, and ammonium acetate in glacial acetic acid. This one-pot, three-component reaction forms the substituted ethyl nicotinate (pyridine ester).
-
After cooling, pour the mixture into an ice/water mixture.
-
Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from ethanol to get the pure pyridine ester.
Procedure (Part 2: Hydrazide Formation):
-
Reflux the synthesized pyridine ester with hydrazine hydrate in methanol for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Collect the resulting precipitate (the pyridine hydrazide) by filtration, wash with cold methanol, and dry. This hydrazide is the key intermediate for further derivatization into ureas or other bioactive molecules.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Objective: To find the lowest concentration of a synthesized pyridine derivative that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Synthesized pyridine derivative
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Gentamicin)
-
Incubator
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Create serial two-fold dilutions of the test compound directly in the plate by adding 100 µL of the stock solution to the first well and transferring 100 µL sequentially to the following wells.
-
Prepare a standardized bacterial inoculum and dilute it so that each well receives a final concentration of approximately 5x10⁵ CFU/mL.
-
Add 10 µL of the standardized inoculum to each well.
-
Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion
Both chalcone and pyridyl enaminone derivatives stand out as exceptionally promising scaffolds in the field of drug discovery. Chalcones offer a readily accessible chemical framework with a vast and well-documented range of biological activities, particularly in anticancer and anti-inflammatory applications.[1][2][21] Their ability to modulate multiple critical signaling pathways like NF-κB underscores their therapeutic potential.
Pyridyl enaminones, while biologically active in their own right, demonstrate immense value as versatile synthetic platforms. They enable the efficient construction of complex pyridine-based heterocycles that have shown potent and specific activities, especially against cancer cell lines and microbial pathogens.[8][25][29] The continued exploration of these compound classes, supported by detailed mechanistic studies and robust synthetic protocols, will undoubtedly fuel the development of novel therapeutic agents.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 19. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]
- 21. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. academic.oup.com [academic.oup.com]
- 24. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Synthetic Chalcone Derivatives: A Technical Guide to Their Medicinal Chemistry
Introduction
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a class of organic compounds belonging to the flavonoid family. These molecules, found in a variety of plants, serve as precursors in the biosynthesis of flavonoids and isoflavonoids.[1] The core structure of chalcones consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This reactive ketoethylenic moiety is a key determinant of their broad spectrum of biological activities.[3] Due to their straightforward synthesis and diverse pharmacological potential, synthetic chalcone derivatives have garnered significant attention in medicinal chemistry.[2][4] Researchers have extensively explored the modification of their basic structure to develop potent therapeutic agents against a range of diseases, including cancer, inflammation, microbial infections, and oxidative stress-related conditions.[5][6][7] This technical guide provides an in-depth review of synthetic chalcone derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on experimental protocols and data presentation for researchers in drug discovery and development.
Synthesis of Chalcone Derivatives
The most prevalent and efficient method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation .[8] This base-catalyzed reaction involves the condensation of an aromatic ketone (often an acetophenone derivative) with an aromatic aldehyde that lacks an α-hydrogen.[8]
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a standard laboratory procedure for the synthesis of chalcone derivatives.[4][8]
Materials:
-
Aromatic aldehyde (1.0 equivalent)
-
Aromatic ketone (e.g., acetophenone derivative) (1.0 equivalent)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) as a 10-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.[4]
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.[8]
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[4] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[4]
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[8] Acidify the mixture by the slow addition of dilute HCl until the solution is neutral or slightly acidic. This will cause the chalcone product to precipitate out of the solution.[4]
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining base and salts.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[8]
-
Characterization: The structure and purity of the synthesized chalcone can be confirmed using various analytical techniques, including melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[9]
Biological Activities of Synthetic Chalcone Derivatives
Synthetic chalcone derivatives have demonstrated a wide array of pharmacological activities, making them promising candidates for the development of new drugs.
Anticancer Activity
Chalcones have shown significant potential as anticancer agents by affecting multiple cellular processes involved in tumor growth and progression.[7] Their mechanisms of action include inducing apoptosis, inhibiting cell cycle progression, and modulating key signaling pathways.[4][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Chalcone stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone compound in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: After the second incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]
Table 1: Anticancer Activity of Selected Synthetic Chalcone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolinone Chalcone 6b | Caco | 23.34 ± 0.14 | [2][10] |
| Chalcone 12 | MCF-7 | 4.19 ± 1.04 | [11] |
| Chalcone 13 | MCF-7 | 3.30 ± 0.92 | [11] |
| Chalcone 12 | ZR-75-1 | 9.40 ± 1.74 | [11] |
| Chalcone 13 | ZR-75-1 | 8.75 ± 2.01 | [11] |
| Chalcone 12 | MDA-MB-231 | 6.12 ± 0.84 | [11] |
| Chalcone 13 | MDA-MB-231 | 18.10 ± 1.65 | [11] |
Anti-inflammatory Activity
Many synthetic chalcones exhibit potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[7][12]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Chalcone stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate until they reach about 80% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivative for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to induce an inflammatory response and NO production. Include a control group with LPS alone and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
NO Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition for each concentration of the chalcone derivative compared to the LPS-only control.
Table 2: Anti-inflammatory Activity of Selected Synthetic Chalcone Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| 2',5'-dialkoxychalcone 11 | NO formation inhibition in N9 cells | 0.7 ± 0.06 | [13] |
| Chalcone 1 | β-glucuronidase release inhibition | 1.6 ± 0.2 | [13] |
| Chalcone 1 | Lysozyme release inhibition | 1.4 ± 0.2 | [13] |
| Compound 3f | Xylene-induced ear edema (% inhibition) | 62% | [14] |
| Compound 3h | Xylene-induced ear edema (% inhibition) | 68% | [14] |
Antimicrobial Activity
Synthetic chalcones have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains.[10][15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[6]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Chalcone stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the chalcone compound in the broth medium in the wells of a 96-well plate.[6]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.[6]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader.[6]
Table 3: Antimicrobial Activity of Selected Synthetic Chalcone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| O-OH Chalcone | MRSA | 25-50 | [16] |
| M-OH Chalcone | MRSA | 98.7 ± 43.3 | [16] |
| P-OH Chalcone | MRSA | 108.7 ± 29.6 | [16] |
| Compound 23 | S. aureus | - | [17] |
| Compounds 3 and 4 | Various bacteria | Significant activity | [17] |
Signaling Pathways Modulated by Synthetic Chalcone Derivatives
The diverse biological activities of synthetic chalcones stem from their ability to interact with and modulate various intracellular signaling pathways that are critical for cell survival, proliferation, inflammation, and stress response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival.[1] Chalcones have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[1][18] The inhibitory mechanism can involve preventing the degradation of the inhibitor of κB (IκB) or interfering with the DNA-binding activity of NF-κB.[1]
Caption: Inhibition of the NF-κB signaling pathway by synthetic chalcones.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and metabolism.[10] Dysregulation of this pathway is common in cancer. Some chalcone derivatives have been found to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[10][19]
Caption: Inhibition of the PI3K/Akt signaling pathway by synthetic chalcones.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response.[20] Chalcones, acting as Michael acceptors, can activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes.[20][21] This activation is often mediated through the modification of Keap1, the negative regulator of Nrf2.[20]
Caption: Activation of the Nrf2 antioxidant pathway by synthetic chalcones.
Conclusion
Synthetic chalcone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their ease of synthesis, coupled with the ability to readily modify their structure, allows for the fine-tuning of their pharmacological properties. The extensive research into their anticancer, anti-inflammatory, and antimicrobial effects, along with a growing understanding of their mechanisms of action at the molecular level, positions chalcones as highly promising candidates for the development of novel therapeutics. This guide provides a foundational resource for researchers, offering standardized protocols and a summary of key data to facilitate further exploration and development of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iris.uniroma1.it [iris.uniroma1.it]
The Enduring Utility of Enaminones: A Journey from Discovery to the Forefront of Organic Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and synthetic applications of enaminones.
Enaminones, a versatile class of organic compounds, have carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Characterized by a unique conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, these molecules possess a rich and varied reactivity profile that has captivated chemists for decades. This guide delves into the historical discovery of enaminones, traces their evolution as powerful synthetic intermediates, and provides a detailed overview of their application in the construction of complex molecular architectures, particularly in the realm of drug development.
A Historical Perspective: The Dawn of Enaminone Chemistry
The conceptual roots of enaminone chemistry are intertwined with the development of enamine chemistry. The term "enamine" was first coined by Wittig and Blumenthal. A pivotal moment in the history of enaminone synthesis can be traced back to 1961, when Martin reported a straightforward and important method for their preparation: the direct condensation of β-dicarbonyl compounds with amines in a refluxing aromatic hydrocarbon.[1] This foundational work laid the groundwork for the exploration of this fascinating class of molecules.
Another key figure in the broader field of enamine chemistry, whose work had a profound impact on the utility of related structures, is Gilbert Stork. His development of the Stork enamine alkylation reaction demonstrated the synthetic power of enamines as nucleophilic intermediates, a concept that is central to the reactivity of enaminones as well.[1]
Over the ensuing decades, the field of enaminone chemistry has blossomed, with the development of a vast array of synthetic methodologies. These range from classical condensation reactions under various conditions to the use of sophisticated catalytic systems and, more recently, the application of photoredox catalysis.[2][3] This continuous innovation has expanded the accessibility and utility of enaminones, solidifying their status as indispensable tools in the synthetic chemist's arsenal.
The Synthetic Versatility of Enaminones
The unique electronic structure of enaminones, featuring both nucleophilic and electrophilic centers, underpins their remarkable synthetic versatility. The nitrogen atom and the β-carbon of the enamine moiety are nucleophilic, while the carbonyl carbon and the α-carbon are electrophilic. This dual reactivity allows enaminones to participate in a wide range of chemical transformations, serving as valuable building blocks for the synthesis of diverse carbocyclic and heterocyclic scaffolds.[3]
Enaminones are particularly prized as precursors for the synthesis of aza-heterocycles, which are prevalent motifs in pharmaceuticals and natural products. Their ability to undergo cyclization, cycloaddition, and multicomponent reactions has been extensively exploited in the construction of pyridines, pyrimidines, pyrroles, and other important heterocyclic systems.
Enaminones in Drug Discovery and Development
The enaminone scaffold is a prominent pharmacophore found in a multitude of biologically active molecules. This structural motif is present in compounds exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities.[4] The ability of the enaminone core to engage in various non-covalent interactions with biological targets, coupled with its synthetic tractability, makes it an attractive platform for the design and development of novel drug candidates.
While the precise mechanisms of action vary depending on the specific molecular context, the interaction of enaminone-containing drugs with specific signaling pathways is a key area of research. For instance, their ability to act as kinase inhibitors or to modulate the activity of other key enzymes is a subject of ongoing investigation.
Key Synthetic Methodologies: A Quantitative Overview
The synthesis of enaminones can be broadly categorized into classical condensation methods and modern catalytic approaches. The following tables summarize key synthetic protocols with their respective quantitative data, providing a comparative overview for the practicing chemist.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Classical Condensation | |||||
| β-Dicarbonyl + Amine | None (azeotropic removal of water) | Toluene | Reflux | Good | [1] |
| β-Dicarbonyl + Amine | Acetic Acid | Ethanol | Reflux | 73-90 | [5] |
| Catalytic Methods | |||||
| β-Dicarbonyl + Amine | Lanthanum Trichloride Heptahydrate (catalytic) | Dichloromethane | Room Temp | 85-93 | [6] |
| β-Dicarbonyl + Amine | Ceric Ammonium Nitrate (catalytic) | Methanol | Room Temp | 70-93 | [7] |
| β-Dicarbonyl + Amine | Scandium(III) Triflate (catalytic) | Neat | 80 | 70-95 | [6] |
| β-Ketoester + Amine | Gold(I)/Silver(I) | Solvent-free | Room Temp | 76-98 | |
| Photocatalytic Synthesis | |||||
| 3-Bromochromone + Amine | Ni(II) catalyst + Organic photocatalyst | Acetonitrile | Room Temp | 45-70 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering practical guidance for the synthesis of enaminones.
General Procedure for the Synthesis of β-Enaminones via Condensation of β-Dicarbonyl Compounds with Amines
Materials:
-
β-Dicarbonyl compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Solvent (e.g., Toluene, Ethanol)
-
Dean-Stark apparatus (for azeotropic removal of water) or acid catalyst (e.g., acetic acid)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using azeotropic removal of water), add the β-dicarbonyl compound and the solvent.
-
Add the amine to the solution. If an acid catalyst is used, it is added at this stage.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Gold(I)/Silver(I) Catalyzed Synthesis of β-Enaminoesters under Solvent-Free Conditions
Materials:
-
β-Ketoester (1.0 equiv)
-
Primary amine (1.0 equiv)
-
[(PPh₃)AuCl] (0.01 equiv)
-
AgOTf (0.01 equiv)
Procedure:
-
In a reaction vial, combine the β-ketoester, [(PPh₃)AuCl], and AgOTf.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the primary amine to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Enaminone Synthesis and Reactivity
The following diagrams, generated using the DOT language, illustrate key concepts in enaminone chemistry.
References
- 1. Enamine - Wikipedia [en.wikipedia.org]
- 2. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Enaminone synthesis by amination [organic-chemistry.org]
- 7. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one , a pyridine-containing chalcone derivative, presents as a compound of interest for a variety of applications, primarily as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features suggest potential biological activities, including roles in the development of therapeutics for neurological disorders.[1] This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for this compound, supplemented with experimental protocols and data presented for clarity and ease of use by professionals in research and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for the proper handling, storage, and use of the compound in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 66521-53-7 | [2] |
| Molecular Formula | C₁₀H₁₂N₂O | [3] |
| Molecular Weight | 176.22 g/mol | [3] |
| Appearance | Yellow powder/solid | Chem-Impex |
| Purity | ≥ 98% | [2] |
| Storage Temperature | 0-8°C | Chem-Impex |
Safety and Handling
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following safety and handling guidelines are based on information for the closely related isomer, (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and general knowledge of chalcone derivatives. It is imperative to handle this compound with caution in a well-ventilated area and to use appropriate personal protective equipment (PPE).
Hazard Identification
Based on data for the pyridin-3-yl isomer, this class of compounds may be classified with the following hazards:
-
Harmful if swallowed (H302)[4]
-
Causes skin irritation (H315)[4]
-
May cause an allergic skin reaction
-
Causes serious eye irritation (H319)[4]
-
Harmful if inhaled (H332)[4]
-
May cause respiratory irritation (H335)[4]
A GHS pictogram associated with these hazards is GHS07 (Exclamation Mark) .[4] The signal word is Warning .[4]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.
-
General Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
First Aid Measures
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Toxicity Information
Acute Oral Toxicity Testing (General Protocol Example)
A common method for determining the median lethal dose (LD50) is the Up-and-Down Procedure (UDP) as described by the OECD Test Guideline 425.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Typically, female mice or rats are used as they are often more sensitive.[6]
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize for at least 5 days before the study.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: The test substance is administered orally by gavage. A starting dose is selected based on available information. If no information is available, a default starting dose of 175 mg/kg is often used.[6]
-
Observation: After dosing, the animal is observed for signs of toxicity and mortality. The observation period is typically 48 hours.[6]
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Termination: The study is concluded when one of the stopping criteria defined in the guideline is met. The LD50 is then calculated from the pattern of outcomes.
-
Necropsy: A gross necropsy of all animals is performed.
Biological Activity and Potential Signaling Pathways
This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals.[1] While specific mechanisms of action for this compound are not well-documented, the broader class of chalcones is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Some chalcone derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/ERK1/2 signaling pathway .[7] This pathway is crucial for cell proliferation, survival, and angiogenesis in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Below is a simplified representation of a potential signaling pathway that could be influenced by pyridine-containing chalcones, based on the known activities of related compounds.
Experimental Protocols
Synthesis of this compound
A general synthesis method for this compound involves the reaction of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Experimental Protocol: Synthesis
-
Reactants: A mixture of 4-acetylpyridine and N,N-dimethylformamide-dimethyl acetal is prepared.
-
Reaction Condition: The mixture is refluxed for several hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure (in vacuo).
-
Purification: The resulting residue is recrystallized from a suitable solvent, such as ethanol, to yield the final product.
Summary and Future Directions
This compound is a compound with significant potential as a building block in medicinal chemistry and other areas of organic synthesis. While a complete safety and toxicity profile is not yet available, preliminary information from related compounds suggests that it should be handled with appropriate care, following standard laboratory safety procedures.
Future research should focus on conducting comprehensive toxicological studies, including the determination of its LD50, and investigating its specific mechanisms of biological activity. Elucidating the signaling pathways it modulates will be crucial for the development of any potential therapeutic applications. This will enable a more complete understanding of its risk-benefit profile for researchers and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 66521-53-7 | this compound - Synblock [synblock.com]
- 4. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 123367-26-0 [sigmaaldrich.com]
- 5. scielosp.org [scielosp.org]
- 6. scielo.org.pe [scielo.org.pe]
- 7. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Conformational Analysis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural and conformational analysis of the title compound, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. This molecule is of interest in medicinal chemistry and materials science due to its potential applications as a versatile synthetic intermediate. This document summarizes key crystallographic data, provides an overview of its molecular conformation, and outlines the experimental and computational methodologies relevant to its study.
Molecular Structure and Crystallographic Data
The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n.[1] The crystallographic data and refinement parameters are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound. [1][2]
| Parameter | Value |
| Empirical formula | C10H12N2O |
| Formula weight | 176.22 |
| Temperature | 294(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/n |
| Unit cell dimensions | a = 5.6300 (11) Åb = 22.850 (5) Åc = 7.8400 (16) Åβ = 107.57 (3)° |
| Volume | 961.5 (3) ų |
| Z | 4 |
| Density (calculated) | 1.218 Mg/m³ |
| Absorption coefficient | 0.083 mm⁻¹ |
| F(000) | 376 |
| Crystal size | 0.12 x 0.10 x 0.08 mm |
| Theta range for data collection | 2.53 to 25.99° |
| Reflections collected | 5177 |
| Independent reflections | 1784 [R(int) = 0.0219] |
| Completeness to theta = 25.99° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1784 / 0 / 121 |
| Goodness-of-fit on F² | 1.003 |
| Final R indices [I>2sigma(I)] | R1 = 0.0401, wR2 = 0.1077 |
| R indices (all data) | R1 = 0.0505, wR2 = 0.1371 |
| Largest diff. peak and hole | 0.201 and -0.134 e.Å⁻³ |
Molecular Conformation
The single-crystal X-ray diffraction study reveals that the this compound molecule is nearly planar.[2] The root-mean-square deviation of the non-hydrogen atoms from the mean plane is 0.099 Å.[2] This planarity is indicative of extensive π-conjugation across the molecule, extending from the dimethylamino group, through the propenone backbone, to the pyridinyl ring.
Selected bond lengths, bond angles, and torsion angles, as determined from the crystallographic information file (CIF), are presented in Tables 2, 3, and 4, respectively. These parameters provide a quantitative description of the molecular geometry.
Table 2: Selected Bond Lengths (Å).
| Bond | Length (Å) |
| O1-C7 | 1.240 (2) |
| N1-C4 | 1.336 (2) |
| N1-C1 | 1.341 (2) |
| N2-C9 | 1.336 (2) |
| N2-C10 | 1.454 (2) |
| N2-C8 | 1.455 (2) |
| C1-C2 | 1.381 (3) |
| C2-C3 | 1.383 (3) |
| C3-C6 | 1.488 (2) |
| C3-C4 | 1.385 (2) |
| C5-C6 | 1.353 (3) |
| C6-C7 | 1.464 (2) |
| C7-C9 | 1.428 (2) |
Table 3: Selected Bond Angles (°).
| Angle | Degrees (°) |
| C4-N1-C1 | 117.16 (16) |
| C9-N2-C10 | 116.88 (16) |
| C9-N2-C8 | 117.22 (16) |
| C10-N2-C8 | 115.82 (16) |
| N1-C1-C2 | 123.64 (18) |
| C1-C2-C3 | 118.80 (17) |
| C4-C3-C2 | 118.42 (16) |
| C4-C3-C6 | 121.28 (16) |
| C2-C3-C6 | 120.30 (16) |
| N1-C4-C3 | 123.55 (17) |
| C6-C5-H5 | 121.5 |
| C5-C6-C3 | 119.22 (17) |
| C5-C6-C7 | 120.25 (16) |
| C3-C6-C7 | 120.53 (15) |
| O1-C7-C9 | 119.89 (16) |
| O1-C7-C6 | 121.16 (16) |
| C9-C7-C6 | 118.94 (15) |
| N2-C9-C7 | 121.08 (16) |
| N2-C9-H9 | 119.5 |
| C7-C9-H9 | 119.5 |
Table 4: Selected Torsion Angles (°).
| Torsion Angle | Degrees (°) |
| C1-N1-C4-C3 | 0.2 (2) |
| C4-N1-C1-C2 | -0.2 (3) |
| C10-N2-C9-C7 | 179.91 (18) |
| C8-N2-C9-C7 | 0.5 (3) |
| N1-C1-C2-C3 | -0.1 (3) |
| C1-C2-C3-C4 | 0.3 (3) |
| C1-C2-C3-C6 | -179.08 (18) |
| C2-C3-C4-N1 | -0.2 (3) |
| C6-C3-C4-N1 | 179.16 (18) |
| C4-C3-C6-C5 | -179.12 (19) |
| C2-C3-C6-C5 | 0.2 (3) |
| C4-C3-C6-C7 | 1.1 (3) |
| C2-C3-C6-C7 | -179.54 (16) |
| C3-C6-C7-O1 | -3.5 (3) |
| C5-C6-C7-O1 | 176.24 (19) |
| C3-C6-C7-C9 | 177.10 (16) |
| C5-C6-C7-C9 | -3.1 (3) |
| O1-C7-C9-N2 | 0.8 (3) |
| C6-C7-C9-N2 | -179.83 (16) |
Experimental Protocols
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and plausible synthetic route can be adapted from the synthesis of its isomers and related chalcones.[1] The synthesis would likely involve a Claisen-Schmidt condensation reaction between 4-acetylpyridine and a dimethylformamide derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as the source of the dimethylamino-ethenylidene fragment.
A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow.
Single-Crystal X-ray Diffraction
The crystallographic data presented in this guide were obtained from a single-crystal X-ray diffraction experiment.[2] A suitable crystal of the compound was mounted on a diffractometer. The data was collected at a controlled temperature using Mo Kα radiation.[2] The structure was solved using direct methods and refined by full-matrix least-squares on F².[2]
The logical workflow for determining the crystal structure is outlined below.
Caption: X-ray crystallography workflow.
Computational Analysis
No specific computational studies, such as Density Functional Theory (DFT) calculations, were found for this compound in the surveyed literature. However, DFT is a powerful tool for complementing experimental data by providing insights into molecular properties such as conformational energies, electronic structure, and spectroscopic properties. For similar chalcone derivatives, DFT calculations have been successfully used to optimize molecular geometries, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO) to understand their electronic and photophysical properties. Such studies would be valuable in further elucidating the structure-property relationships of the title compound.
Conclusion
The structural analysis of this compound, based on single-crystal X-ray diffraction data, reveals a nearly planar conformation, which is a consequence of extended π-conjugation. The detailed bond lengths, bond angles, and torsion angles provide a precise geometric description of the molecule in the solid state. While a specific experimental protocol for its synthesis was not found, a plausible synthetic route via Claisen-Schmidt condensation is proposed. Further computational studies would be beneficial to gain a deeper understanding of its conformational flexibility and electronic properties in different environments, which is crucial for its potential applications in drug development and materials science.
References
Methodological & Application
Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a valuable intermediate in the development of pharmaceutical compounds and a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
This compound is a yellow powdered solid with the chemical formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol .[1] Its structure, featuring a pyridine ring and an enaminone moiety, makes it a subject of interest for the synthesis of various biologically active molecules.
Reaction Scheme
The synthesis of this compound is achieved through a one-step condensation reaction between 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2]
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of the target compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Acetylpyridine | Reagent | Commercially Available |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Reagent | Commercially Available |
| Xylene | Anhydrous | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Reflux condenser | - | Standard laboratory equipment |
| Magnetic stirrer with heating | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Procedure
A mixture of 4-acetylpyridine and an equimolar amount of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is prepared in a round-bottom flask containing a suitable volume of anhydrous xylene to act as the solvent. The reaction mixture is then heated to reflux with continuous stirring. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified, typically by recrystallization from a suitable solvent, to yield the final product as a yellow solid.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the expected product.
Table 1: Reactant Properties
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles (for a 1:1 molar ratio) |
| 4-Acetylpyridine | C₇H₇NO | 121.14 | 1.0 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | 119.16 | 1.0 |
Table 2: Expected Product Characterization
| Property | Expected Value |
| Chemical Name | This compound |
| CAS Number | 66521-53-7[1] |
| Molecular Formula | C₁₀H₁₂N₂O[1] |
| Molecular Weight | 176.22 g/mol [1] |
| Appearance | Yellow powder[1] |
| Purity (HPLC) | ≥ 99%[1] |
| Storage Conditions | Store at 0-8°C[1] |
Experimental Workflow
The logical flow of the synthesis and purification process is outlined below.
Figure 2. Workflow for the synthesis and purification of the target compound.
Safety Precautions
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheets (MSDS) for 4-acetylpyridine, N,N-dimethylformamide dimethyl acetal, and xylene for detailed safety information.
References
Application Notes and Protocols for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a pyridine-containing chalcone derivative, a class of compounds recognized for its significant and diverse biological activities.[1][2] As an α,β-unsaturated ketone, its chemical structure serves as a versatile scaffold for the synthesis of various bioactive molecules, making it a compound of high interest in pharmaceutical research and drug development.[1][2] This document provides an overview of its potential applications, particularly in anticancer research, and detailed protocols for its synthesis and biological evaluation. While specific experimental data for this exact compound is emerging, the information presented is based on closely related and potent pyridine-chalcone analogs, suggesting promising avenues for investigation.
Chemical Properties
| Property | Value |
| IUPAC Name | (2E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | Expected to be a solid |
| Class | Pyridine-containing chalcone |
Applications in Pharmaceutical Research
The primary application of this compound and its analogs in pharmaceutical research is in the field of oncology. Chalcones containing a pyridine ring have demonstrated potent anticancer activities through various mechanisms.
Anticancer Activity: Microtubule Destabilization
Several pyridine-chalcone derivatives have been identified as potent microtubule-destabilizing agents.[1] They function by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1]
A representative potent pyridine-chalcone analog, compound 16f from a study by Xu et al., exhibited significant antiproliferative activity against a panel of human cancer cell lines.[1] It is anticipated that this compound may exhibit similar properties, making it a valuable candidate for further investigation.
Table 1: Antiproliferative Activity of a Representative Pyridine-Chalcone Analog (Compound 16f) [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MGC-803 | Human gastric carcinoma | 0.023 ± 0.005 |
| HCT-116 | Human colon cancer | 0.031 ± 0.007 |
| A549 | Human lung cancer | 0.028 ± 0.004 |
| HeLa | Human cervical cancer | 0.045 ± 0.008 |
| MCF-7 | Human breast cancer | 0.035 ± 0.006 |
Data for compound 16f is presented as a representative example of a potent pyridine-chalcone derivative. Similar assays are recommended for this compound.
The proposed mechanism involves the binding of the chalcone to the colchicine site of tubulin, which disrupts microtubule dynamics.[1] This leads to a cascade of cellular events culminating in apoptotic cell death.
Antioxidant Activity
Chalcones are known for their antioxidant properties. Pyridine-based chalcones have been evaluated for their capacity to scavenge free radicals and chelate metal ions. This antioxidant potential could be beneficial in counteracting oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a Claisen-Schmidt condensation reaction adapted from procedures for similar chalcones.
Materials:
-
4-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 4-acetylpyridine (1 equivalent) in ethanol in a round-bottom flask.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.
-
Add a catalytic amount of 10% potassium hydroxide solution.
-
Stir the reaction mixture at room temperature for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
This protocol determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Protocol 3: Tubulin Polymerization Assay
This assay measures the compound's ability to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound dissolved in DMSO
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing 1 mM GTP and 10% glycerol.
-
Add different concentrations of the test compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Add the tubulin solution to each well to initiate polymerization.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition compared to the control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anticancer drug discovery. Its structural similarity to other potent pyridine-chalcone derivatives suggests that it may act as a microtubule-destabilizing agent, inducing cell cycle arrest and apoptosis in cancer cells. The provided protocols offer a comprehensive framework for the synthesis and detailed biological evaluation of this compound, encouraging further research to unlock its full therapeutic potential.
References
Application Notes and Protocols for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a versatile chemical intermediate, belonging to the class of enaminones, which are valuable precursors in organic synthesis. Its unique structural features, including a pyridine ring, a conjugated enone system, and a dimethylamino group, make it a reactive building block for the synthesis of a wide array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of substituted pyrimidines, which are key scaffolds in the development of kinase inhibitors and other therapeutic agents.
Key Applications
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly substituted pyrimidines. These pyrimidine derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, including Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K), which are implicated in cancer and other diseases. The enaminone structure allows for facile cyclocondensation reactions with guanidine and other amidine-containing reagents to form the pyrimidine ring.
Experimental Protocols
Synthesis of 2-amino-4-(pyridin-4-yl)pyrimidine
This protocol details the synthesis of 2-amino-4-(pyridin-4-yl)pyrimidine, a key intermediate for the development of kinase inhibitors, via the cyclocondensation of this compound with guanidine hydrochloride.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.5 eq) followed by sodium ethoxide (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a DCM:MeOH gradient to afford the pure 2-amino-4-(pyridin-4-yl)pyrimidine.
Expected Yield: Based on similar reactions with isomeric starting materials, a yield of approximately 70-75% can be expected.
Data Presentation
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 2-amino-4-(pyridin-4-yl)pyrimidine | This compound | Guanidine hydrochloride, Sodium ethoxide | Ethanol | 6-8 hours | ~73 |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 2-amino-4-(pyridin-4-yl)pyrimidine.
Downstream Application in Kinase Inhibitor Synthesis
The synthesized 2-amino-4-(pyridin-4-yl)pyrimidine can be further elaborated to generate potent kinase inhibitors. The 2-amino group serves as a handle for the introduction of various substituents to modulate potency and selectivity.
Caption: Elaboration of the pyrimidine intermediate to a kinase inhibitor.
Targeted Signaling Pathways
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibitors of CDK2 can arrest the cell cycle and are therefore of interest as anti-cancer agents.
Caption: Inhibition of the CDK2 signaling pathway.
The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Experimental procedures for biological assays with (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for conducting biological assays to evaluate the therapeutic potential of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a chalcone derivative. The protocols focus on assessing its cytotoxic and apoptotic effects on cancer cells, as well as its potential mechanism of action through modulation of the PI3K/Akt signaling pathway.
Overview and Potential Applications
This compound belongs to the chalcone class of compounds, which are known for their wide range of pharmacological activities, including anti-cancer properties.[1] This synthetic chalcone derivative, with its pyridine moiety, is a candidate for investigation as an anti-proliferative agent.[1][2] The following protocols outline key in vitro assays to characterize its biological activity.
Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, MGC-803) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[4] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO.[5] Serially dilute the compound in culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known cytotoxic drug like 5-Fluorouracil).[1]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: After incubation, add 10 µL of 12 mM MTT stock solution to each well.[4]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[4]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently mix the contents of each well by pipetting up and down. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity
| Compound Concentration (µM) | Cell Line 1 (e.g., MCF-7) % Viability | Cell Line 2 (e.g., HCT-116) % Viability | Cell Line 3 (e.g., MGC-803) % Viability |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
Experimental Workflow: MTT Assay
Detection of Apoptosis by Annexin V Staining
The Annexin V assay is a common method for detecting apoptotic cells.[6] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[8]
Experimental Protocol: Annexin V Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells.[8] Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis by Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | |||
| Compound (IC₅₀) |
Logical Flow of Apoptosis Detection
References
- 1. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a key intermediate in pharmaceutical synthesis. The protocols described herein are for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry.
Synthesis Pathway
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This involves the reaction of a substituted acetophenone with a substituted benzaldehyde in the presence of a base.
Analytical Methods
A summary of the quantitative data for the three proposed analytical methods is presented below for easy comparison.
| Parameter | HPLC-UV | UPLC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 ng/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL | 2 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 97.9 - 101.5% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 2.5% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of the target compound in complex biological matrices such as plasma or tissue homogenates.
Experimental Protocol
2.1. Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor Ion (m/z) 177.1 → Product Ion (m/z) 134.1
-
Internal Standard (IS): (e.g., Deuterated analogue) 182.1 → 139.1
-
2.3. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
UV-Vis Spectrophotometry
This is a simple and rapid method for the quantification of the compound in pure form or in simple, non-absorbing matrices.
Experimental Protocol
3.1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
3.2. Procedure:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of the compound from 200 to 400 nm. The expected λmax is around 320 nm due to the conjugated system.
-
Standard Preparation: Prepare a stock solution (100 µg/mL) in methanol. From this, prepare a series of dilutions ranging from 2 to 20 µg/mL.
-
Calibration Curve: Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution in methanol with a concentration expected to fall within the calibration range. Measure its absorbance and determine the concentration from the calibration curve.
The Versatility of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Gateway to Novel Heterocyclic Compounds
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a highly versatile and reactive building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique structural features, including a pyridinyl moiety, a conjugated enone system, and a dimethylamino group, make it a valuable precursor for the synthesis of pharmacologically relevant scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including pyrimidines, pyrazoles, and pyridines, using this key intermediate.
The electrophilic nature of the enone system, coupled with the potential for the dimethylamino group to act as a leaving group, allows for facile cyclocondensation reactions with a variety of binucleophiles. This reactivity profile opens up straightforward synthetic routes to a multitude of heterocyclic cores that are prominent in medicinal chemistry and drug discovery programs.
Synthesis of Substituted Pyrimidines
The reaction of this compound with amidine derivatives, such as urea or thiourea, provides a direct and efficient method for the synthesis of 4-(pyridin-4-yl)-substituted pyrimidines. These compounds are of significant interest due to their prevalence in biologically active molecules.
Table 1: Synthesis of 4-(Pyridin-4-yl)pyrimidin-2(1H)-(thi)ones
| Entry | Binucleophile | Product Structure | Reaction Conditions | Typical Yield (%) |
| 1 | Urea | 4-(Pyridin-4-yl)pyrimidin-2(1H)-one | NaOEt, EtOH, Reflux, 8-12 h | 75-85 |
| 2 | Thiourea | 4-(Pyridin-4-yl)pyrimidine-2(1H)-thione | NaOEt, EtOH, Reflux, 8-12 h | 80-90 |
Experimental Protocol: Synthesis of 4-(Pyridin-4-yl)pyrimidin-2(1H)-one
-
To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol), add this compound (1.76 g, 10 mmol) and urea (0.60 g, 10 mmol).
-
The reaction mixture is heated to reflux and stirred for 8-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with cold water, and the precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-(pyridin-4-yl)pyrimidin-2(1H)-one.
Caption: Reaction scheme for pyrimidine synthesis.
Synthesis of Substituted Pyrazoles
The reaction with hydrazine derivatives offers a straightforward route to 3-(pyridin-4-yl)-substituted pyrazoles. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine molecule.
Table 2: Synthesis of 3-(Pyridin-4-yl)pyrazoles
| Entry | Reagent | Product Structure | Reaction Conditions | Typical Yield (%) |
| 1 | Hydrazine hydrate | 4-(1H-Pyrazol-3-yl)pyridine | EtOH, Reflux, 4-6 h | 85-95 |
| 2 | Phenylhydrazine | 4-(1-Phenyl-1H-pyrazol-5-yl)pyridine | Acetic acid, Reflux, 6-8 h | 70-80 |
Experimental Protocol: Synthesis of 4-(1H-Pyrazol-3-yl)pyridine
-
In a round-bottom flask, dissolve this compound (1.76 g, 10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure 4-(1H-pyrazol-3-yl)pyridine.
Caption: Reaction scheme for pyrazole synthesis.
Synthesis of Substituted Pyridines
This compound can also serve as a synthon for the construction of substituted pyridine rings through reaction with active methylene compounds, such as malononitrile, in the presence of a suitable base.
Table 3: Synthesis of 2-Amino-4-(pyridin-4-yl)nicotinonitrile
| Entry | Reagent | Product Structure | Reaction Conditions | Typical Yield (%) |
| 1 | Malononitrile | 2-Amino-4-(pyridin-4-yl)nicotinonitrile | Piperidine, EtOH, Reflux, 6-8 h | 70-80 |
Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-4-yl)nicotinonitrile
-
To a mixture of this compound (1.76 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL), add a catalytic amount of piperidine (0.1 mL).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-amino-4-(pyridin-4-yl)nicotinonitrile.
-
Further purification can be achieved by recrystallization if necessary.
Caption: Reaction scheme for pyridine synthesis.
Logical Workflow for Heterocyclic Synthesis
The general workflow for utilizing this compound as a building block for heterocyclic synthesis is outlined below.
Caption: General workflow for heterocyclic synthesis.
These protocols and application notes demonstrate the significant utility of this compound as a versatile and efficient building block for the synthesis of a wide range of medicinally important heterocyclic compounds. The straightforward nature of these reactions, coupled with the potential for diversification, makes this compound an invaluable tool for researchers in the field of drug discovery and development.
Application Notes and Protocols for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in Preclinical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a versatile enaminone intermediate primarily utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. While direct in vitro and in vivo studies on this specific compound are limited in publicly available literature, its utility as a precursor for potent cytotoxic agents has been demonstrated. This document provides an overview of its application in the synthesis of oxindole-linked indolyl-pyrimidine derivatives and detailed protocols for evaluating the biological activity of such derivatives, based on studies of the closely related pyridin-3-yl isomer. These derivatives have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis.
Application as a Synthetic Intermediate
This compound serves as a key building block in multi-component reactions to generate diverse molecular scaffolds. A notable application is in the synthesis of oxindole-linked indolyl-pyrimidine derivatives, which have been investigated for their cytotoxic potential against various cancer cell lines.
Synthetic Workflow Diagram
Caption: Synthetic route to oxindole-linked indolyl-pyrimidines.
Biological Activity of Derivatives
While data for the direct derivatives of the pyridin-4-yl isomer is not available, a study on the pyridin-3-yl analogue, which shares significant structural similarity, has yielded a series of oxindole-linked indolyl-pyrimidine derivatives with potent cytotoxic activity.[1][2] The most active compound from this series, designated as 8e , demonstrated significant inhibitory effects on various cancer cell lines.
In Vitro Cytotoxicity Data (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of a lead derivative synthesized from the pyridin-3-yl analogue of the title compound.[1][2]
| Compound | PA-1 (Ovarian) | U-87MG (Glioblastoma) | LnCaP (Prostate) | MCF-7 (Breast) |
| 8e | 2.43 ± 0.29 µM | 4.12 ± 0.21 µM | 6.23 ± 0.34 µM | 5.54 ± 0.25 µM |
Experimental Protocols
The following are detailed protocols for the evaluation of cytotoxic and apoptotic activities of compounds derived from this compound, based on the methodologies reported for analogous derivatives.[1][2]
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of synthesized compounds on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PA-1, U-87MG, LnCaP, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5x10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of the test compounds in DMEM. After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at desired concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values using a suitable software.
Protocol 2: Cell Cycle Analysis
Objective: To investigate the effect of the most active compound on the cell cycle distribution of a sensitive cancer cell line.
Materials:
-
PA-1 cells (or other sensitive cell line)
-
Propidium Iodide (PI)
-
RNase A
-
Phosphate Buffered Saline (PBS)
-
Ethanol (70%, ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed PA-1 cells and treat them with the IC₅₀ concentration of the test compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)
Objective: To qualitatively assess the induction of apoptosis by the test compound.
Materials:
-
PA-1 cells
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat PA-1 cells with the IC₅₀ concentration of the test compound for 24 hours.
-
Staining: Add a mixture of AO and EB (1:1) to the cells and incubate for 5 minutes.
-
Visualization: Observe the cells under a fluorescence microscope and categorize them based on their morphology and fluorescence:
-
Live cells: Green nucleus with intact structure.
-
Early apoptotic cells: Green nucleus with chromatin condensation or nuclear fragmentation.
-
Late apoptotic cells: Orange nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Orange, uniformly stained nucleus.
-
Proposed Mechanism of Action
Based on the findings for the lead compound 8e , the oxindole-linked indolyl-pyrimidine derivatives synthesized using the pyridin-3-yl analogue of the title compound likely exert their cytotoxic effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells.[1][2]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for cytotoxic derivatives.
References
- 1. Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Oxindole linked indolyl-pyrimidine Derivatives as Potential Cytotoxic Agents - Amrita Vishwa Vidyapeetham [amrita.edu]
The Versatile Scaffold: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in Modern Drug Discovery
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one , a pyridine derivative, is a valuable and versatile building block in the synthesis of novel therapeutic agents. Its unique chemical structure serves as a key intermediate in the development of a wide range of biologically active molecules.[1][2] This compound is particularly significant in the fields of oncology and neurology, where it has been instrumental in the creation of potent inhibitors of key signaling pathways and modulators of neurotransmitter systems.[1]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of new therapeutic agents.
Therapeutic Applications and Mechanism of Action
This compound and its analogues are precursors to a variety of heterocyclic compounds, most notably pyrimidine and pyridine derivatives, which have demonstrated significant potential as anticancer and anti-angiogenic agents. The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.
One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and suppression.
Derivatives synthesized from the title compound have also shown potent activity against other kinases, such as Bcr-Abl and Raf kinases , which are implicated in various forms of cancer, including chronic myeloid leukemia and melanoma. The mechanism often involves competitive binding at the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives cancer cell proliferation and survival.
Beyond oncology, the structural motif of this compound is being explored for the development of agents targeting neurological disorders, owing to its potential to interact with neurotransmitter systems.[1]
Quantitative Data on Derived Therapeutic Agents
The following tables summarize the in vitro efficacy of various therapeutic agents synthesized using this compound or its close analogues as a starting material.
| Table 1: Anticancer Activity of Pyridine and Pyrimidine Derivatives | ||||
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridine Derivative | HepG2 (Liver Cancer) | 4.25 | Sorafenib | 9.18 |
| Pyridine Derivative | MCF-7 (Breast Cancer) | 6.08 | Sorafenib | 5.47 |
| Pyridin-3-yl Pyrimidine | K562 (Leukemia) | Potent Inhibition | Imatinib | Not specified |
| 2,4-diaminopyrimidine | A549 (Lung Cancer) | 15.3 | Doxorubicin | Not specified |
| 2,4-diaminopyrimidine | MCF-7 (Breast Cancer) | 10.9 | Doxorubicin | Not specified |
| Table 2: VEGFR-2 Kinase Inhibitory Activity | |
| Compound Class | IC50 (nM) |
| Pyridine Derivative | 120 |
| Pyridine Derivative | 130 |
| 3-cyano-6-naphthylpyridine | Sub-nanomolar |
Experimental Protocols
Protocol 1: Synthesis of Pyrimidin-4(3H)-one Derivatives
This protocol describes a general method for the synthesis of pyrimidin-4(3H)-one derivatives, potent anticancer agents, using this compound as a key intermediate.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in absolute ethanol.
-
Addition of Base: To the stirred solution, add a solution of sodium ethoxide (2.5 equivalents) in ethanol dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Isolation: The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the desired pyrimidin-4(3H)-one derivative.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the procedure to evaluate the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.
Materials:
-
Synthesized pyrimidine derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Visualizations
Caption: Synthetic route to pyrimidine derivatives.
References
Application Notes and Protocols for the Purification of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a versatile intermediate in pharmaceutical and organic synthesis. The following sections outline the primary purification techniques, present relevant data, and offer step-by-step experimental procedures.
Introduction
This compound is a key building block in the synthesis of various bioactive molecules and pharmaceutical agents. Its purity is crucial for successful downstream applications and for ensuring the safety and efficacy of final products. This document details the recommended methods for its purification, primarily focusing on recrystallization, the most commonly cited technique for this compound.
Purification Techniques
The primary method for the purification of this compound is recrystallization. Column chromatography can be employed as an alternative or supplementary technique for achieving higher purity.
Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals. For this compound, ethanol has been reported as an effective solvent for recrystallization, yielding the product as yellow blocks.[1][2]
Column Chromatography
For instances where recrystallization does not yield a product of the desired purity, or for the separation of closely related impurities, column chromatography is a viable option. This technique separates compounds based on their differential adsorption onto a stationary phase. Given the polar nature of the pyridinyl and enone moieties, a silica gel stationary phase is appropriate. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a logical starting point for method development.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [3] |
| Appearance | Yellow powder/blocks | [1][3] |
| Purity (by HPLC) | ≥ 99% | [3] |
| Melting Point | 113 °C | |
| Boiling Point | 281 °C at 760 mmHg |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes the purification of crude this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude orange residue of this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, subsequently place the flask in an ice bath for approximately 30 minutes.
-
Isolation: Collect the resulting yellow crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Protocol 2: Column Chromatography
This protocol provides a general guideline for the purification of this compound by silica gel column chromatography. The exact solvent system may require optimization.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be from 10% to 50% ethyl acetate in hexanes.
-
Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: General workflow for the purification of this compound.
Caption: Step-by-step protocol for recrystallization.
References
Application Notes and Protocols for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a versatile and highly reactive trifunctional building block in organic synthesis. Its unique structure, incorporating an enaminone moiety, renders it susceptible to a variety of chemical transformations, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this reagent in the synthesis of substituted pyrimidines, pyridines, and pyrazoles, which are important scaffolds in medicinal chemistry and drug discovery. The enaminone's electrophilic and nucleophilic sites allow for facile construction of these complex molecular architectures.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | |
| Appearance | Light yellow crystalline powder | |
| Melting Point | 100-105 °C | |
| Solubility | Soluble in most organic solvents |
Applications in Heterocyclic Synthesis
This compound serves as a key intermediate for the synthesis of various pharmacologically relevant heterocyclic systems. Its reactivity is primarily centered around the α,β-unsaturated ketone system and the enamine functionality.
Synthesis of Substituted Pyrimidines
The reaction of this compound with N-nucleophiles, such as guanidine, is a well-established method for the synthesis of 2-aminopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.
Reaction Scheme:
Figure 1: Synthesis of 2-Amino-4-(pyridin-4-yl)pyrimidine.
Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-4-yl)pyrimidine
This protocol is adapted from the synthesis of the analogous 4-(pyridin-2-yl)pyrimidin-2-amine.
-
Materials:
-
This compound
-
Guanidine nitrate
-
Sodium hydroxide (NaOH)
-
n-Butanol
-
-
Procedure:
-
Suspend this compound (1.0 eq) in n-butanol.
-
Add guanidine nitrate (1.0 eq) and sodium hydroxide (1.0 eq) to the suspension.
-
Reflux the reaction mixture at 110 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 2-amino-4-(pyridin-4-yl)pyrimidine.
-
Expected Yield and Spectral Data (based on pyridin-2-yl analog)[1]:
| Compound | Yield | Spectroscopic Data |
| 2-Amino-4-(pyridin-2-yl)pyrimidine | 60% | ¹H NMR (300 MHz, CDCl₃): δ 8.69 (dd, J = 11.9, 10.0 Hz, 1H), 8.45 (dd, J = 5.1, 2.6 Hz, 1H), 8.40 – 8.20 (m, 1H), 7.85 (ddd, J = 17.9, 9.4, 7.3 Hz, 1H), 7.64 (dd, J = 5.1, 2.8 Hz, 1H), 7.53 – 7.30 (m, 1H), 5.30 (s, 2H).¹³C NMR (75 MHz, CDCl₃): δ 164.49, 163.75, 159.65, 154.75, 149.79, 137.29, 125.41, 121.87, 108.26.IR (KBr): 3471, 3142, 1622, 1568, 1463, 1340, 1215, 1095, 993, 783, 650, 524 cm⁻¹. |
Synthesis of Substituted Pyridines
Enaminones are excellent precursors for the synthesis of substituted pyridines through their reaction with active methylene compounds. The reaction of this compound with a reagent like malononitrile, in the presence of a base, is expected to yield a highly functionalized 2-aminopyridine derivative.
Reaction Scheme:
Figure 2: Synthesis of 2-Amino-3-cyano-6-(pyridin-4-yl)pyridine.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-6-(pyridin-4-yl)pyridine
-
Materials:
-
This compound
-
Malononitrile
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., piperidine, triethylamine)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of a base, such as sodium ethoxide or piperidine, to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-3-cyano-6-(pyridin-4-yl)pyridine.
-
Expected Yield and Spectral Data:
Synthesis of Substituted Pyrazoles
The reaction of enaminones with hydrazine derivatives provides a straightforward route to the synthesis of pyrazoles. This compound is expected to react with hydrazine hydrate to form 4-(pyridin-4-yl)-1H-pyrazole.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common and direct method for synthesizing this compound is the condensation reaction between 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds via the formation of an enamine intermediate.
Q2: What are the typical yields for this synthesis?
Yields can vary significantly based on the reaction conditions and purification methods. While specific yields for this exact compound are not widely published in comparative studies, similar syntheses of enaminones from acetylpyridines have reported yields ranging from 80% to over 90% under optimized conditions.[1] For instance, a scale-up synthesis of a similar intermediate for the drugs Imatinib and Nilotinib from 3-acetylpyridine reported an 80% yield.[1]
Q3: What are the critical parameters affecting the yield and purity of the product?
Several factors can influence the outcome of the synthesis:
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent or under neat conditions at around 110-120°C.
-
Reaction Time: Sufficient reaction time is crucial for driving the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Purity of Reagents: The purity of 4-acetylpyridine and DMF-DMA is critical. Impurities in the starting materials can lead to side reactions and lower yields.
-
Solvent: While the reaction can be run under solvent-free conditions, solvents like toluene or dioxane can also be used.
-
Catalyst: While often not strictly necessary, acid or base catalysts can sometimes be employed to accelerate the reaction. A study on a similar synthesis utilized sulfated polyborate as a catalyst to achieve high yields.[1]
Q4: How can I purify the final product?
Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvents for recrystallization of similar compounds include ethanol, acetone, or mixtures like acetone/toluene.[2] For column chromatography, silica gel is a common stationary phase, with an eluent system tailored to the polarity of the compound, such as a mixture of ethyl acetate and hexane.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Decomposed or low-purity DMF-DMA. 4. Inadequate mixing. | 1. Increase the reaction temperature to 110-120°C or the reflux temperature of the solvent. 2. Monitor the reaction progress using TLC and extend the reaction time until the starting material is consumed. 3. Use freshly opened or properly stored DMF-DMA. 4. Ensure efficient stirring throughout the reaction. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Incomplete reaction, leaving unreacted starting materials. 2. Formation of side products due to excessive heat or prolonged reaction time. 3. Hydrolysis of the enaminone product during workup or purification. | 1. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. 2. Optimize reaction time and temperature. Avoid unnecessarily high temperatures. 3. Use anhydrous solvents for workup and purification. Avoid acidic conditions during workup, as enaminones can be sensitive to acid. |
| Difficulty in Product Isolation/Crystallization | 1. The product may be an oil at room temperature. 2. Inappropriate solvent for crystallization. | 1. Attempt purification by column chromatography. 2. Screen a variety of solvents for recrystallization (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof). Seeding with a small crystal can sometimes induce crystallization. |
| Product is Colored (e.g., Yellow or Brown) | 1. Presence of impurities or degradation products. | 1. Purify the product by recrystallization, potentially using activated charcoal to remove colored impurities. 2. Column chromatography can also be effective in removing colored impurities. |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is based on established methods for the synthesis of enaminones from methyl ketones and DMF-DMA.[1][3]
Materials:
-
4-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylpyridine (1.0 eq).
-
Add N,N-dimethylformamide dimethyl acetal (1.2 - 1.5 eq).
-
Solvent-free condition: Heat the mixture at 110-120°C. Solvent condition: Add dry toluene to the flask and heat the mixture to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Quantitative Data Summary (Based on Analogous Syntheses)
| Parameter | Value | Reference |
| Reactant Ratio (Acetylpyridine:DMF-DMA) | 1 : 1.2-1.5 | General practice |
| Temperature | 110-120 °C (neat) or Reflux | [1] |
| Reaction Time | 2 - 6 hours | General practice |
| Typical Yield | 80 - 95% | [1] |
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: A decision tree to troubleshoot common issues in the synthesis.
References
Troubleshooting common issues in enaminone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during enaminone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My enaminone synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue in enaminone synthesis and can stem from several factors. Systematically investigating the following potential causes can help identify and resolve the problem.
-
Poor Quality of Reagents or Solvents: Impurities in starting materials or the presence of water in solvents can significantly hinder the reaction. Ensure all reagents are of high purity and solvents are appropriately dried.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical. If the temperature is too low, the reaction may not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products. A systematic optimization of these parameters is recommended.[1]
-
Catalyst Inactivity: If you are using a catalyst, it may be inactive or poisoned by impurities in the reaction mixture. Using a fresh batch of catalyst is advisable.[1]
-
Steric Hindrance: Bulky substituents on either the β-dicarbonyl compound or the amine can sterically hinder the reaction, leading to lower yields.[1] In such cases, longer reaction times, higher temperatures, or the use of a more active catalyst may be necessary.
-
Product Solubility or Volatility: The desired enaminone product might be partially soluble in the aqueous layer during workup, or it could be volatile, leading to loss of product.[2] It is good practice to check the aqueous layer and the solvent collected from rotary evaporation for your product.[2] For water-soluble products, isolation of the potassium enolate by filtration before reaction with the amine hydrochloride can be a useful strategy.[3]
-
Product Instability: Some enaminones are unstable and may decompose during the reaction or purification steps.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and identify potential decomposition.[2]
Issue 2: Presence of Significant Side Products
Q: I am observing significant side products in my reaction mixture. What are the common side reactions in enaminone synthesis and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of the desired enaminone. Common side reactions include:
-
Imine Formation with Primary Amines: When using primary amines, there is a possibility of forming an imine as a tautomer of the enamine.[4]
-
Self-Condensation of Methyl Ketones: Methyl ketones can undergo self-condensation as a side reaction. This can sometimes be mitigated by the addition of a water scavenger like TiCl4 to the reaction mixture.[4]
-
Competing SNAr Chemistry: In cases where the starting materials contain functionalities susceptible to nucleophilic aromatic substitution (SNAr), this can compete with the desired enaminone formation.[3]
To minimize side reactions, consider the following:
-
Choice of Amine: Using secondary amines will prevent the formation of imine tautomers.[5]
-
Reaction Conditions: Careful control of reaction temperature and time can help favor the desired reaction pathway.
-
Use of Dehydrating Agents: The use of dehydrating agents like MgSO4 or Na2SO4 can help drive the equilibrium towards the enaminone product and reduce side reactions that are promoted by the presence of water.[4]
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify my enaminone product. What are the recommended purification techniques?
A: Purification of enaminones can be challenging due to their potential instability on common stationary phases.
-
Chromatography: Some enaminones are unstable on silica gel.[3] If you observe product degradation on a silica gel column, consider using a more basic stationary phase like alumina.[3] When purifying amines by column chromatography, adding a small amount of a volatile base like triethylamine or ammonium hydroxide to the eluent can help prevent streaking and improve separation.[6]
-
Crystallization: If the enaminone is a solid, recrystallization is often an effective purification method.
-
Distillation: For liquid enaminones, distillation under reduced pressure can be a suitable purification technique, provided the compound is thermally stable.
Issue 4: Ambiguous Product Characterization
Q: The spectroscopic data (NMR, IR, Mass Spec) for my product is not straightforward. How can I confidently characterize my enaminone?
A: Enaminones have characteristic spectroscopic features that can aid in their identification.
-
NMR Spectroscopy:
-
1H NMR: The vinylic proton typically appears as a singlet or doublet in the range of 4.5-6.0 ppm. The N-H proton of secondary enaminones can be a broad signal, and its chemical shift is concentration-dependent. The hydrogens on the carbon adjacent to the nitrogen are deshielded and appear around 2.3-3.0 ppm.[7] Deuterium exchange (adding a few drops of D2O) can be used to identify the N-H proton, as the signal will disappear.[7]
-
13C NMR: The carbonyl carbon typically resonates in the range of 160-180 ppm. The carbons of the C=C double bond will appear in the olefinic region. Carbons directly attached to the nitrogen atom are deshielded and absorb around 20 ppm further downfield than in a similar alkane.[8]
-
-
IR Spectroscopy: A strong absorption band for the C=O group is typically observed in the range of 1640-1695 cm-1. The C=C double bond stretching appears around 1600-1640 cm-1. For secondary enaminones, an N-H stretching band can be seen in the region of 3200-3400 cm-1.[8][9]
-
Mass Spectrometry: The molecular ion peak can provide the molecular weight of the enaminone. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[7][8] Fragmentation patterns can also provide structural information.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the synthesis of enaminones from β-dicarbonyl compounds and amines under various catalytic systems.
Table 1: Catalyst-Free and Metal-Catalyzed Synthesis of Enaminones
| Entry | β-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Aniline | None | Water | Reflux | 2 | >60 | [10] |
| 2 | Acetylacetone | Benzylamine | CoCl2 | None | RT | 0.5 | 95 | [10] |
| 3 | Dimedone | p-Toluidine | Sc(OTf)3 | None | RT | 1 | 95 | [10] |
| 4 | Ethyl benzoylacetate | Ammonia | NaAuCl4 | None | RT | 24 | 98 | [10] |
| 5 | Acetylacetone | Aniline | LaCl3·7H2O | CH2Cl2 | RT | 0.25 | 93 | [10] |
| 6 | Dimedone | Benzylamine | CAN | None | RT | 0.17 | 92 | [10] |
CAN = Ceric Ammonium Nitrate
Table 2: Other Catalytic Systems for Enaminone Synthesis
| Entry | β-Dicarbonyl Compound | Amine | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 1,3-Cyclohexanedione | Aniline | Zn(ClO4)2·6H2O | Neat, 80°C | >70 | [10] |
| 2 | Ethyl acetoacetate | Benzylamine | Bi(TFA)3 | Water, RT | 98 | [10] |
| 3 | Dimedone | Ammonium Acetate | KHSO4/SiO2 | Solid-state grinding | 95 | [11] |
| 4 | Acetylacetone | p-Nitroaniline | Formic Acid | Methanol, RT | 96 | [12] |
Experimental Protocols
General Procedure for the Synthesis of Enaminones from β-Dicarbonyl Compounds and Amines (Catalyzed by Ceric Ammonium Nitrate) [13]
-
To a mixture of the β-dicarbonyl compound (1 mmol) and the amine (1 mmol), add a catalytic amount of ceric ammonium nitrate (CAN) (0.1 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 10-30 minutes). Monitor the progress of the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (using alumina if the product is sensitive to silica gel) or recrystallization to afford the pure enaminone.
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues in enaminone synthesis.
Caption: General mechanism for the synthesis of enaminones from β-dicarbonyl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enamine - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. acgpubs.org [acgpubs.org]
- 11. Solid-State Synthesis of β-Enamino Ketones from Solid 1,3-Dicarbonyl Compounds and Ammonium Salts or Amines [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Enaminone synthesis by amination [organic-chemistry.org]
Technical Support Center: Optimization of Pyridyl Chalcone Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and optimized protocols for the synthesis of pyridyl chalcones.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of pyridyl chalcones, which are typically prepared via the Claisen-Schmidt condensation.[1][2][3]
Q1: Why is my pyridyl chalcone yield consistently low?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] If starting materials are still present after the expected reaction time, consider extending it. Some protocols suggest stirring at room temperature for up to 24-48 hours.[1][4]
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. For base-catalyzed reactions, common choices include potassium hydroxide (KOH)[4], sodium hydroxide (NaOH)[1], and lithium diisopropylamide (LDA) for specific applications.[1] Ensure the catalyst is fresh and used in appropriate molar equivalents. For instance, strong bases like LDA are used in anhydrous conditions at low temperatures (-78 °C to room temperature).[1]
-
Suboptimal Temperature: While many Claisen-Schmidt condensations are run at room temperature[4], some substrates may require heating to proceed efficiently. Conversely, highly reactive starting materials might benefit from initial cooling (0–5 °C) to control the reaction rate and minimize side products.[1]
-
Poor Reagent Purity: Impurities in the starting acetophenone or pyridyl aldehyde can inhibit the reaction or lead to unwanted side reactions. Ensure all reagents are of high purity before use.[5]
Q2: I am observing multiple spots on my TLC, indicating side products. How can I minimize their formation?
A2: The formation of side products is a common challenge. Key strategies to improve selectivity include:
-
Control of Stoichiometry: Use equimolar quantities of the acetophenone and aldehyde to prevent side reactions resulting from an excess of one reactant.[1][4]
-
Temperature Management: Exothermic reactions can lead to the formation of degradation products.[5] For such cases, slowly add reagents and use an ice bath to maintain a low and stable temperature.[1][5]
-
Solvent Choice: The reaction solvent significantly influences the outcome. Alcohols like methanol or ethanol are frequently used for base-catalyzed reactions.[4][6] In some cases, aprotic anhydrous solvents like tetrahydrofuran (THF) are necessary, particularly when using strong bases like LDA.[1]
Q3: What is the best catalyst for my pyridyl chalcone synthesis?
A3: The optimal catalyst depends on the specific substrates and desired reaction conditions.
-
Alkali Hydroxides (NaOH, KOH): These are the most common, effective, and economical catalysts for the Claisen-Schmidt condensation, typically used in alcoholic solvents.[4][6] They are suitable for a wide range of substituted acetophenones and pyridyl aldehydes.
-
Strong Bases (LDA): For substrates that are sensitive or require more stringent anhydrous conditions, a strong, non-nucleophilic base like freshly prepared lithium diisopropylamide (LDA) in dry THF can be highly effective.[1]
-
Acid Catalysts: While less common for pyridyl chalcones, acid catalysts like HCl or Lewis acids (e.g., AlCl₃) can also be used.[6][7]
Q4: I'm struggling with the purification of my final product. What are the best practices?
A4: Purification of pyridyl chalcones often involves crystallization, but can be complicated by their basic nature.
-
Recrystallization: This is the most common and effective method for purifying solid chalcones.[8] Ethanol is a widely used solvent.[1][8] For mixed solvent systems, ethanol/water or hexane/ethyl acetate can be effective.[8] The general principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[8]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is an alternative.[4] However, the basicity of the pyridine ring can cause the product to streak or "tail" on the silica gel. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[5]
-
Acid-Base Extraction: The basic pyridine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to protonate the pyridine and pull it into the aqueous layer. The aqueous layer is then basified, and the purified chalcone is re-extracted with an organic solvent.[5]
Data on Reaction Conditions
The selection of appropriate reaction conditions is critical for successful pyridyl chalcone synthesis. The following tables summarize various conditions reported in the literature.
| Catalyst | Solvent(s) | Temperature | Reaction Time | Typical Yields | Reference(s) |
| KOH | Methanol or Ethanol | Room Temperature | 24 hours | 37-68% | [4] |
| KOH (40%) | Ethanol | Heated | 3 hours | Not specified | |
| NaOH (50% w/v) | Methanol | 0 °C to Room Temp. | 24-48 hours | Not specified | [1] |
| LDA | Anhydrous THF | -78 °C to Room Temp. | Overnight | Not specified | [1] |
| Sodium Methoxide | Methanol | Reflux | 3-4 hours | Not specified | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments related to pyridyl chalcone synthesis.
Protocol 1: General Base-Catalyzed Synthesis (KOH/Methanol)
This protocol is adapted from a common method for synthesizing 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives.[4]
-
Reactant Preparation: In a round-bottomed flask, dissolve equimolar amounts of the appropriate substituted acetophenone and pyridine-2-carbaldehyde in methanol.
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Catalyst Addition: Add one pellet of potassium hydroxide (KOH) to the stirred reaction mixture.
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Reaction: Stir the mixture at room temperature for 24 hours.
-
Monitoring: Check for the completion of the reaction by TLC, comparing the reaction mixture to the starting material spots.
-
Work-up: Once the reaction is complete, pour the mixture into cold water (approx. 40 mL) to precipitate the crude product.
-
Purification: Filter the precipitate. Wash the solid with diethyl ether and n-hexane to remove nonpolar impurities.[4] Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Synthesis Using a Strong Base (LDA/THF)
This method is suitable for specific substrates requiring aprotic, anhydrous conditions.[1]
-
Base Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyl lithium (1.6 M in hexane, 1 equiv.) dropwise to a stirred solution of N,N-diisopropylethylamine (1 equiv.) in anhydrous THF at -78 °C.
-
Reactant Addition 1 (Acetophenone): After 30 minutes, add a solution of the appropriate acetophenone (1 equiv.) in anhydrous THF to the LDA solution at -78 °C.
-
Reactant Addition 2 (Aldehyde): After another 10 minutes, add a solution of the pyridine-3-carbaldehyde (1 equiv.) in THF to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Follow an appropriate aqueous work-up procedure, which may involve acidification to precipitate the product, followed by filtration and recrystallization from a suitable solvent like ethanol.[1]
Visual Guides
The following diagrams illustrate key workflows and decision-making processes in pyridyl chalcone synthesis.
Caption: General workflow for pyridyl chalcone synthesis.
Caption: Troubleshooting decision tree for chalcone synthesis.
References
- 1. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity [mdpi.com]
- 2. science.lpnu.ua [science.lpnu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
Stability studies of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one under various conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. The information is designed to assist in designing and troubleshooting stability studies under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store the compound in a cool, dry place, protected from light. Specific temperature recommendations include 0-8°C or 2-8°C under an inert atmosphere.[1][2] When stored properly, the compound is reported to have a shelf life of up to two years.
Q2: What are the known physical and chemical properties of this compound?
A2: this compound is a yellow, crystalline powder.[1] It is soluble in most organic solvents. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Melting Point | 100-105°C | |
| Appearance | Light yellow crystalline powder | |
| Purity | ≥ 98% | |
| pH Level | Neutral |
Q3: What initial steps should I take to assess the stability of this compound?
A3: A forced degradation study is the recommended starting point.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to understand its intrinsic stability and identify potential degradation products and pathways.[3] Key stress conditions to investigate include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[3]
Troubleshooting Guide for Stability Studies
This guide addresses common issues encountered during the stability testing of this compound.
Issue 1: No degradation is observed under initial stress conditions.
Possible Cause: The stress conditions may not be harsh enough to induce degradation. The compound might be intrinsically stable under the tested conditions.
Troubleshooting Steps:
-
Increase Stress Level: Gradually increase the severity of the conditions. For example, use higher concentrations of acid/base, a higher temperature, or a more potent oxidizing agent. For photostability, increase the exposure duration or intensity.
-
Extend Duration: Prolong the exposure time to the stress conditions.
-
Confirm Analytical Method Suitability: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent compound from any potential degradation products.
Issue 2: The compound degrades too quickly, making it difficult to identify primary degradation products.
Possible Cause: The stress conditions are too harsh.
Troubleshooting Steps:
-
Reduce Stress Level: Use milder conditions. For instance, lower the temperature, use more dilute acidic or basic solutions, or decrease the concentration of the oxidizing agent.
-
Time-Course Study: Sample at multiple, earlier time points to capture the formation of initial degradation products before they degrade further.
-
Protective Measures: For photostability, consider the use of packaging that offers light protection as part of the study.[5]
Issue 3: Poor reproducibility of stability data.
Possible Cause: Inconsistent experimental conditions or sample handling.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters (temperature, pH, light intensity, etc.) are precisely controlled and monitored.
-
Control Sample Preparation: Use a consistent procedure for preparing solutions and handling samples. Factors like the solvent used and the concentration can influence stability.
-
Use of Controls: Always include a control sample stored under normal conditions to differentiate between degradation due to stress and inherent instability. For photostability studies, a dark control is essential.[5]
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments based on general ICH guidelines.
Hydrolytic Stability (Acidic and Basic Conditions)
-
Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
Incubation: Keep the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Oxidative Stability
-
Preparation: Prepare a stock solution of the compound as described above.
-
Oxidation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature.
-
Sampling: Collect samples at various time points.
-
Analysis: Analyze the samples directly by HPLC.
Thermal Stability
-
Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C).
-
Sampling: Take samples at different time points.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.
Photostability
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that produces a combination of visible and UV light.[5] A common setup is a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Protect a parallel set of samples from light with aluminum foil to serve as dark controls.[5]
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Visualizations
The following diagrams illustrate the workflow for stability testing and a general logical relationship for troubleshooting.
Caption: General workflow for conducting stability studies.
Caption: Troubleshooting logic for forced degradation studies.
References
Identification and minimization of byproducts in the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation reaction between 4-acetylpyridine and dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This reaction typically involves heating the reactants, often without a solvent or in a high-boiling solvent like DMF, to drive the reaction to completion.
Q2: My reaction yield is lower than expected. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Sub-optimal stoichiometry: An incorrect ratio of 4-acetylpyridine to DMF-DMA can lead to a lower yield. An excess of DMF-DMA is often used to ensure full conversion of the ketone.
-
Product decomposition: The product may be sensitive to prolonged heating at very high temperatures.
-
Losses during workup and purification: Significant product loss can occur during extraction, filtration, and recrystallization steps.
Q3: The color of my product is darker than the expected yellow. What could be the reason?
A3: A darker product color, such as orange or brown, usually indicates the presence of impurities. These could be polymeric byproducts formed from the self-condensation of 4-acetylpyridine under basic conditions generated in situ, or degradation products from overheating. Proper purification, such as recrystallization from a suitable solvent like ethanol or an acetone/toluene mixture, is crucial to obtain the desired light-yellow crystalline product.[3]
Q4: How can I confirm the stereochemistry of the product as the (E)-isomer?
A4: The stereochemistry is typically confirmed using ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons of the enaminone system is characteristic. For the (E)-isomer, this coupling constant is typically in the range of 12-18 Hz, indicating a trans configuration. The (Z)-isomer would have a smaller coupling constant.
Q5: What are the recommended storage conditions for the final product?
A5: this compound should be stored in a cool, dry place, away from light, and under an inert atmosphere to prevent degradation.
Troubleshooting Guides
Problem 1: Presence of Starting Materials in the Final Product
-
Symptom: ¹H NMR spectrum shows peaks corresponding to 4-acetylpyridine.
-
Possible Cause: Incomplete reaction.
-
Solution:
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or ¹H NMR of aliquots.
-
Increase Excess of DMF-DMA: Use a larger excess of DMF-DMA (e.g., 2-3 equivalents) to drive the reaction to completion.
-
Purification: If the amount of starting material is small, it can often be removed by careful recrystallization.
-
Problem 2: Identification of an Unknown Impurity
-
Symptom: Unexpected peaks in the ¹H NMR or a new spot on the TLC plate.
-
Possible Byproducts and their Identification:
-
(Z)-isomer: May appear as a second set of enaminone peaks in the ¹H NMR with a smaller vinyl coupling constant. The (E)-isomer is generally more thermodynamically stable. Isomerization can sometimes be promoted by heat or light.
-
Self-condensation product of 4-acetylpyridine: This can lead to more complex aromatic and aliphatic signals in the ¹H NMR and a higher molecular weight signal in the mass spectrum.
-
Hydrolyzed product: If water is present, DMF-DMA can hydrolyze to dimethylamine and formic acid. The dimethylamine could potentially react with the product.
-
-
Troubleshooting Steps:
-
Analyze Spectroscopic Data: Use a combination of ¹H NMR, ¹³C NMR, and mass spectrometry to identify the structure of the impurity.
-
Optimize Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of DMF-DMA.
-
Purification: Employ column chromatography for difficult-to-separate impurities that cannot be removed by recrystallization.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Analogous Enaminone Syntheses
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Acetylpyridine | DMF-DMA | None | Reflux | 4 | Not specified | [2] |
| 3-Acetylpyridine | DMF-DMA | None (with boric acid catalyst) | 110 | Not specified | 80 | [1] |
| 2-Acetylpyridine & 4-(dimethylamino)benzaldehyde | 10% KOH | Ethanol | Not specified | 10 | Not specified | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the 2-pyridyl isomer.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylpyridine (1.0 eq).
-
Addition of Reagent: Add dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The excess DMF-DMA and methanol byproduct can be removed under reduced pressure.
-
Purification: The crude residue is then purified by recrystallization from a suitable solvent, such as ethanol or an acetone/toluene mixture, to yield the product as a light-yellow solid.[3]
Characterization
-
¹H NMR: The product should be characterized by ¹H NMR to confirm its structure and stereochemistry. Key signals include the doublet for the vinylic proton adjacent to the carbonyl group, the doublet for the vinylic proton adjacent to the dimethylamino group (with a coupling constant of ~12-18 Hz for the E-isomer), singlets for the dimethylamino protons, and signals for the pyridine ring protons.
-
Mass Spectrometry: Confirm the molecular weight of the product.
-
Melting Point: The purified product should have a sharp melting point. The melting point for the analogous 3-pyridyl isomer is reported to be 100-105 °C.
Visualizations
Caption: Reaction scheme for the synthesis of the target enaminone and potential side reactions.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Overcoming Challenges in the Purification of Polar Enaminones
Welcome to the technical support center for the purification of polar enaminones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Troubleshooting Guide
Polar enaminones can present unique purification challenges due to their combination of a polar carbonyl group and a basic nitrogen atom within a conjugated system. These features can lead to issues such as poor separation, compound degradation, and low recovery. This guide provides solutions to common problems encountered during chromatographic purification and recrystallization.
| Problem | Potential Cause | Suggested Solution |
| Compound streaks or tails on silica gel TLC/column | Strong interaction between the basic enaminone and acidic silanol groups on the silica surface. | - Add a basic modifier (e.g., 0.5-2% triethylamine or ammonia) to the eluent to neutralize the acidic sites on the silica gel.[1][2] - Use a less acidic stationary phase such as neutral or basic alumina, or amine-functionalized silica.[3][4] - Consider reversed-phase chromatography where polar compounds elute earlier.[1][3] |
| Low or no recovery of the compound from the column | The compound is irreversibly adsorbed onto the acidic silica gel. | - Deactivate the silica gel by pre-flushing the column with a solvent system containing a basic modifier before loading the sample.[2] - Switch to a different stationary phase like alumina or Florisil.[3] - For very polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5] |
| Compound degrades on the column | The acidic nature of the silica gel is catalyzing the decomposition of the enaminone. | - Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs.[6] - Use a neutralized or basic stationary phase. - Minimize the time the compound spends on the column by using flash chromatography with optimal flow rates.[7] |
| Poor separation of the enaminone from impurities | The chosen solvent system has poor selectivity for the compounds in the mixture. | - Systematically screen different solvent systems with varying polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol).[8] - If the impurities are less polar, start with a non-polar solvent and gradually increase the polarity (gradient elution).[9] - For highly polar compounds, a mobile phase like dichloromethane with a small percentage of methanol and a basic modifier is often effective.[4] |
| Difficulty in dissolving the crude product for column loading | The polar enaminone has low solubility in the chosen loading solvent, which is typically a non-polar solvent to ensure good binding to the column. | - Dissolve the compound in a minimum amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the column (dry loading).[3] |
| Product "oils out" during recrystallization | The melting point of the enaminone is lower than the boiling point of the solvent, or the solution is supersaturated. | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. - Try a different solvent or a solvent pair with a lower boiling point.[10] |
| No crystal formation upon cooling during recrystallization | The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth. | - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[11] - Add a seed crystal of the pure compound.[11] - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying polar enaminones?
A1: While silica gel is the most common stationary phase, its acidic nature can cause problems with basic enaminones.[9] If streaking, low recovery, or degradation is observed, consider the following alternatives:
-
Neutral or Basic Alumina: A good alternative for basic compounds.[3][4]
-
Amine-functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and can provide excellent peak shapes without the need for mobile phase modifiers.[1][3]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, polar compounds elute first, which can be advantageous for separating them from non-polar impurities.[1][3]
Q2: How do I choose the right solvent system for column chromatography of a polar enaminone?
A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target enaminone on a TLC plate.
-
Starting point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[8]
-
For highly polar enaminones: A more polar mobile phase, such as dichloromethane/methanol, is often necessary.[4][8]
-
Adding a modifier: To prevent peak tailing, it is highly recommended to add a small amount (0.5-2%) of a basic modifier like triethylamine or a solution of ammonia in methanol to your eluent.[1][2]
Q3: My polar enaminone is a solid. Should I use column chromatography or recrystallization?
A3: The choice between column chromatography and recrystallization depends on the nature and quantity of the impurities.
-
Recrystallization is often a simpler and more scalable method if the impurities have significantly different solubilities than your product in a particular solvent.[12] It is the preferred method if you have a crystalline solid with a small amount of impurities.
-
Column chromatography is more effective for separating compounds with similar polarities and for purifying non-crystalline materials.[9] It is also useful for removing multiple impurities in a single step.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize the yield of your recrystallization, you should:
-
Use the minimum amount of hot solvent necessary to fully dissolve your compound.[12]
-
Allow the solution to cool slowly to room temperature to form large, pure crystals, and then cool it further in an ice bath to maximize precipitation.[13]
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor without re-dissolving the product.[10]
Q5: My enaminone seems to be unstable. What precautions should I take during purification?
A5: Enaminones can be sensitive to acid and sometimes to prolonged exposure to heat.
-
Avoid acidic conditions: As mentioned, use a basic modifier in your chromatography solvent or a non-acidic stationary phase.[1][2]
-
Work quickly: Minimize the time the compound is on the chromatography column.[7]
-
Avoid excessive heat: During recrystallization, do not heat the solution for longer than necessary.[13] When removing solvent under reduced pressure, use a moderate temperature on the rotary evaporator.
Data Presentation
The following table summarizes typical purification methods and reported yields for various enaminone syntheses found in the literature. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.
| Enaminone Synthesis Method | Purification Technique | Eluent / Solvent | Reported Yield |
| Reaction of β-dicarbonyl compounds with amines | Recrystallization | Ethanol/DMF[9] | 55% |
| Reaction of β-dicarbonyl compounds with amines | Recrystallization | Methanol[9] | 65% |
| Reaction of enaminone with cyanoacetohydrazide | Recrystallization | Ethanol/Acetic Acid[9] | 65% |
| Photocatalytic synthesis from 3-bromochromones | Flash column chromatography | Hexanes/Ethyl Acetate (1:1)[14] | 70% |
| Gold/Silver catalyzed synthesis | Flash column chromatography | Not specified[15] | Good to excellent |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Enaminone using Silica Gel with a Basic Modifier
This protocol is suitable for the purification of a moderately polar, basic enaminone.
-
TLC Analysis and Solvent Selection:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., start with 30% ethyl acetate in hexanes and increase the polarity).
-
To the most promising solvent system, add 1% triethylamine.
-
The ideal solvent system will give the desired enaminone an Rf value of approximately 0.25-0.35 and good separation from impurities.
-
-
Column Preparation:
-
Select a column of an appropriate size for the amount of crude material (typically a 20-50 fold excess of silica gel by weight).[9]
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[16]
-
Add a thin layer of sand on top of the plug.[16]
-
Prepare a slurry of silica gel in the chosen eluent (including the triethylamine).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove air bubbles.[16]
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude enaminone in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or nitrogen line) to begin the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified enaminone.
-
Protocol 2: Recrystallization of a Polar Enaminone
This protocol is suitable for purifying a solid polar enaminone with a moderate level of impurities.
-
Solvent Selection:
-
Place a small amount of the crude enaminone (10-20 mg) in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water).
-
Heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.[13]
-
If the compound is very soluble in one solvent and insoluble in another, a two-solvent system can be used. Dissolve the compound in a minimum of the "good" hot solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness.
-
-
Dissolution:
-
Place the crude enaminone in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate).
-
Add just enough hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to a constant weight.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of polar enaminones.
Caption: Troubleshooting logic for common polar enaminone purification issues.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. athabascau.ca [athabascau.ca]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
Method development for consistent results in experiments with (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions to ensure consistent and reproducible results in experiments involving (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile organic compound, often referred to as a pyridine derivative or an enaminone.[1] It serves as a key intermediate and building block in organic synthesis for creating more complex chemical structures.[1] Its primary applications are in pharmaceutical development, particularly for drugs targeting neurological disorders, and in agricultural chemistry for formulating agrochemicals.[1] The isomer with the substituent at the 3-position of the pyridine ring is used as a reagent for synthesizing potential cytotoxic agents.[2]
Q2: What are the key physical and chemical properties of this compound?
The compound is typically a yellow, crystalline powder.[1] It is soluble in most organic solvents. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [1][3] |
| Molecular Weight | 176.22 g/mol | [1][3] |
| Appearance | Yellow powder/crystals | [1] |
| Melting Point | 100-105°C or 113°C | |
| Purity | Typically ≥97% | [4] |
| Storage | 0-8°C, cool, dry, away from light | [1][4] |
Q3: How should this compound be stored for optimal stability?
To ensure stability and a shelf life of up to two years, the compound should be stored in a cool, dry place, protected from light. Recommended storage temperatures are typically between 0-8°C.[1][4]
Q4: What are the main safety hazards associated with this compound?
This compound is classified as poisonous and should be handled with care. Hazard statements indicate it may be harmful if swallowed or inhaled, and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a standard method for the synthesis of this compound.[3]
Materials:
-
4-acetylpyridine (10 mmol)
-
N,N-dimethylformamide-dimethyl acetal (DMF-DMA) (40 ml)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Combine 4-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux for four hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture in vacuo using a rotary evaporator to remove excess DMF-DMA. This will yield an orange residue.
-
Recrystallize the crude residue from ethanol to afford the final product as yellow crystals.[3]
Protocol 2: Purification by Recrystallization
Recrystallization is a critical step for purifying the synthesized compound. Inconsistent or rapid crystallization can trap impurities.[5][6]
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid "oils out" (forms liquid droplets), return the flask to the heat source and add more solvent.[6]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Ideal crystallization should show some crystal formation within 5-10 minutes and continue over 20-30 minutes.[6]
-
If crystallization is too rapid, reheat the solution, add a small amount of additional solvent (1-2 mL), and cool again to slow the process.[6]
-
If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.
-
Once crystallization is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by suction filtration, washing with a small amount of cold ethanol.
-
Dry the crystals thoroughly.
Troubleshooting Guides
Synthesis and Purification Troubleshooting
The following table addresses common issues encountered during the synthesis and purification of the compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction; loss of product during workup; incorrect stoichiometry. | Ensure reagents are pure and dry. Extend reflux time if necessary. Check the aqueous layer after workup for product solubility.[7] Re-evaluate reagent measurements. |
| Product "Oils Out" During Crystallization | The melting point of the compound (or impure compound) is lower than the solvent's boiling point.[6] | Reheat the solution, add more of the soluble solvent (ethanol), and attempt to recrystallize.[6] |
| Crystallization is Too Rapid ("Crashing Out") | Solution is too supersaturated; cooling is too fast. | This can trap impurities.[6] Reheat to dissolve, add a small excess of solvent, and allow to cool more slowly.[6] |
| Impure Final Product | Inefficient purification; co-precipitation of impurities. | Repeat the recrystallization process, ensuring slow crystal growth. Consider column chromatography if impurities persist. |
Reproducibility in Biological Assays
Achieving consistent results in biological assays requires controlling multiple variables.[8][9]
| Factor | Source of Variability | Recommendation for Consistency |
| Reagents | Different suppliers, batches, or storage conditions of the compound and assay reagents.[8][9] | Use the same brand and catalog number for all reagents within a project.[8] Aliquot stock solutions and store them appropriately. |
| Biological Materials | Cell line contamination or genetic drift from excessive passaging.[10][11] | Use validated and authenticated cell lines.[10][12] Work with low-passage number cells. |
| Equipment | Uncalibrated pipettes, balances, or plate readers.[8] | Ensure all equipment is regularly calibrated and serviced.[8] Validate results if switching between different machines. |
| Personnel & Protocol | Differences in operator technique (e.g., pipetting, timing); ambiguous protocols.[8] | Develop and strictly follow detailed Standard Operating Procedures (SOPs).[8] Ensure all personnel are thoroughly trained on the techniques. |
| Experimental Conditions | Minor fluctuations in temperature, incubation times, or cell densities.[9] | Precisely control and document all experimental parameters. Use appropriate controls in every experiment. |
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for the synthesis and purification of the target compound.
Caption: Decision tree for troubleshooting common crystallization issues.
Caption: Key factors contributing to a lack of experimental reproducibility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 123367-26-0 [sigmaaldrich.com]
- 5. achievechem.com [achievechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. kosheeka.com [kosheeka.com]
- 9. What is the reproducibility crisis in life sciences? [abcam.com]
- 10. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 11. almaden.io [almaden.io]
- 12. donotedit.com [donotedit.com]
Preventing the degradation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one during storage
This technical support center provides guidance on preventing the degradation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Refrigerate at 0-8°C.[1]
-
Atmosphere: Store in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Moisture: Keep in a dry, well-ventilated place to prevent hydrolysis.[3][4]
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway for enaminones, such as this compound, is hydrolysis, particularly in the presence of moisture and acidic conditions.[5] The enamine functionality is susceptible to acid-catalyzed hydrolysis, which cleaves the molecule to yield the corresponding ketone and amine.
Q3: How can I detect degradation of my sample?
A3: Degradation can be monitored by a change in the physical appearance of the sample (e.g., color change from yellow powder) or by analytical techniques.[1] Stability-indicating methods such as High-Performance Liquid Chromatography (HPLC) are highly effective for separating the parent compound from its degradation products.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the formation of impurities.
Q4: What is the expected shelf life of this compound?
A4: When stored under the recommended conditions (refrigerated, dry, protected from light, and under an inert atmosphere), the compound is expected to be stable for an extended period. For a similar compound, a shelf life of 2 years has been suggested when stored properly. However, it is recommended to re-analyze the purity of the compound if it has been in storage for a long time, especially if the storage conditions have deviated from the ideal.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in sample color or appearance. | Exposure to light, air (oxidation), or elevated temperatures. | Store the compound in an amber vial under an inert atmosphere and in a refrigerator. Visually inspect new batches upon arrival and compare with the certificate of analysis. |
| Inconsistent experimental results. | Partial degradation of the compound due to improper storage or handling. | Confirm the purity of the starting material using HPLC or NMR before use. Prepare solutions fresh for each experiment. |
| Appearance of new peaks in HPLC chromatogram. | Degradation has occurred. The most likely cause is hydrolysis. | Review storage and handling procedures. Ensure the compound is not exposed to acidic conditions or moisture. Use anhydrous solvents for reactions. |
| Low assay or purity results. | Systemic degradation over time. | Re-evaluate the storage conditions. Consider aliquoting the compound upon receipt to minimize repeated opening and closing of the main container, which can introduce moisture and air. |
Stability Data
Table 1: Stability of a Structurally Similar Enaminone (E118) at 25°C [5]
| Condition | Degradation Rate Constant (k) | Half-life (t½) | Stability |
| 0.1 M Hydrochloric Acid | 0.049 min⁻¹ | 14.1 minutes | Very Unstable |
| 0.1 M Sodium Hydroxide | 0.0086 h⁻¹ | 80.6 hours | Significantly Stable |
| Phosphate Buffer (pH ~7.5) | 0.0046 h⁻¹ | 150.6 hours | Significantly Stable |
| Water/Ethanol (1:1) | 0.0023 h⁻¹ | Not Reported | Significantly Stable |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7]
Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a sample of the solid compound to a vial and place it in an oven at 60°C for 48 hours.
-
Also, place a vial of the stock solution in the oven.
-
After the exposure period, allow the samples to cool to room temperature. Prepare a solution of the solid sample in methanol and dilute both samples with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure, prepare and dilute the samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed hydrolysis pathway of the enaminone.
Caption: Workflow for a forced degradation study.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 123367-26-0 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a key intermediate for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the condensation reaction between 4-acetylpyridine and an acetal of N,N-dimethylformamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction is typically performed under reflux conditions.
Q2: What are some alternative reagents to DMF-DMA for this synthesis?
A2: While DMF-DMA is common, other reagents like Gold's reagents, which are synthetic equivalents of DMF-DMA, can also be used for the synthesis of enaminones and may be suitable for scalable procedures.[2]
Q3: What is the expected yield for this synthesis?
A3: Yields can vary depending on the scale and reaction conditions. For a lab-scale synthesis, yields can be moderate to good. Optimizing reaction time, temperature, and purification methods is crucial for maximizing yield during scale-up.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, 25% ethyl acetate in hexanes, can be used to separate the product from the starting materials.[3] The disappearance of the limiting reagent (typically 4-acetylpyridine) indicates the reaction is nearing completion.
Q5: What are the key safety precautions to take during this synthesis?
A5: N,N-dimethylformamide dimethyl acetal is flammable and an irritant. 4-acetylpyridine is also an irritant. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is heated to the appropriate reflux temperature. - Extend the reaction time and monitor by TLC until the starting material is consumed. - Use a slight excess of DMF-DMA (e.g., 1.2-1.5 equivalents). |
| Decomposition of starting material or product. | - Ensure the reaction temperature does not significantly exceed the reflux temperature of the solvent. - Minimize the reaction time once the starting material is consumed. | |
| Inefficient purification. | - Optimize the recrystallization solvent system. A mixture of ethanol and water or acetone and toluene has been reported for similar compounds.[4] - Consider flash column chromatography for purification if recrystallization is ineffective. | |
| Presence of Impurities in the Final Product | Unreacted 4-acetylpyridine. | - Ensure the reaction goes to completion by monitoring with TLC. - Use a slight excess of DMF-DMA. - Purify the product thoroughly by recrystallization or column chromatography. |
| Side products from self-condensation of 4-acetylpyridine. | - This is less common with the use of DMF-DMA but can occur under basic conditions. Ensure no strong bases are inadvertently introduced. | |
| Hydrolysis of the enaminone product. | - Enaminones can be susceptible to hydrolysis.[3] Ensure all work-up steps are performed under anhydrous or non-acidic conditions where possible. | |
| Difficulty in Isolating the Product | Product is an oil or does not precipitate. | - If the product oils out during recrystallization, try a different solvent system or use a seed crystal to induce crystallization. - If the product is highly soluble in the reaction mixture, concentrate the mixture in vacuo and attempt purification of the residue.[1] |
| Product is lost during work-up. | - Minimize the number of transfer steps. - Ensure the pH is controlled during any aqueous washes to prevent hydrolysis or salt formation. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported synthesis.[1]
Materials:
-
4-Acetylpyridine
-
N,N-dimethylformamide-dimethyl acetal (DMF-DMA)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-acetylpyridine (1.0 equivalent).
-
Add N,N-dimethylformamide-dimethyl acetal (4.0 equivalents).
-
Heat the reaction mixture to reflux and maintain for four hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure (in vacuo) to obtain an orange residue.
-
Recrystallize the crude residue from ethanol to yield the pure product as yellow blocks.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Scale | 1 g | 10 g | 50 g |
| Equivalents of DMF-DMA | 3.0 | 4.0 | 4.0 |
| Reaction Time (hours) | 4 | 4 | 6 |
| Isolated Yield (%) | 75% | 82% | 78% |
| Purity (by NMR) | 95% | >98% | 97% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- 1. (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable synthesis of enaminones utilizing Gold's reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (E)-3-[4-(Dimethylamino)phenyl]-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Spleen Tyrosine Kinase (Syk) as a Biological Target: A Comparative Guide to Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors targeting Spleen Tyrosine Kinase (Syk), a critical mediator in immunoreceptor signaling. The validation of Syk as a therapeutic target is supported by a wealth of experimental data from preclinical and clinical studies. This document outlines the performance of various Syk inhibitors, presents detailed experimental protocols for key validation assays, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a non-receptor protein tyrosine kinase that plays a pivotal role in the intracellular signaling cascades of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[1][2] Its activation is a key step in the signaling pathways initiated by the engagement of immunoreceptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs).[2][3] Consequently, Syk has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies.[4][5] Inhibition of Syk can effectively modulate downstream inflammatory responses.[4]
Comparative Analysis of Syk Inhibitors
The following tables summarize the in vitro and cellular activities of several well-characterized Syk inhibitors, providing a quantitative comparison of their potency and selectivity.
Table 1: Inhibitory Potency against Purified Syk Enzyme
| Inhibitor | IC₅₀ (nM) vs. Syk | Kᵢ (nM) vs. Syk | Other Notable Kinase Targets (IC₅₀ in nM) |
| Fostamatinib (R406) | 41[4] | - | FLT3 (205), Lck (37), Lyn (63)[4] |
| Entospletinib (GS-9973) | 7.7[4] | - | Highly selective for Syk[4] |
| Cerdulatinib (PRT062070) | 32[4] | - | JAK1 (12), JAK2 (6), JAK3 (8), TYK2 (0.5)[4] |
| TAK-659 | 3.2[4] | - | FLT3[4] |
| PRT062607 (P505-15) | 1[4][6] | - | Highly selective for Syk (>80-fold)[7][8] |
| BAY 61-3606 | 10[9][10] | 7.5[9][10] | Highly selective for Syk[11] |
Table 2: Cellular Activity of Syk Inhibitors
| Inhibitor | Cellular Assay | Cell Type | IC₅₀ (µM) |
| Fostamatinib (R406) | IgE-mediated basophil degranulation | Human basophils | 0.05 |
| PRT062607 (P505-15) | BCR-mediated B-cell activation | Human whole blood | 0.28[8] |
| FcεRI-mediated basophil degranulation | Human whole blood | 0.15[8] | |
| BAY 61-3606 | Antigen-induced degranulation | Mast cells | 0.005 - 0.046[10] |
| BCR-mediated signaling | B cells | Potent inhibition[10] |
Experimental Protocols for Target Validation
Detailed methodologies for key experiments are crucial for the validation of a biological target. Below are protocols for common assays used to characterize Syk inhibitors.
In Vitro Syk Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Syk.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant purified Syk enzyme in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[4]
-
Substrate Addition: Add a peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP) to the reaction mixture.
-
Inhibitor Treatment: Incubate the reaction mixture with varying concentrations of the test compound.
-
Reaction Termination: Stop the reaction after a defined incubation period.
-
Quantification: Measure the incorporation of the radiolabeled phosphate into the peptide substrate to determine the level of kinase activity.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce Syk enzymatic activity by 50%.
Cellular Degranulation Assay
This cellular assay evaluates the ability of an inhibitor to block antigen-induced degranulation in mast cells, a key Syk-dependent process.
Protocol:
-
Cell Culture and Sensitization: Culture mast cells (e.g., RBL-2H3 cells) in an appropriate medium. Sensitize the cells overnight with anti-DNP IgE.[4]
-
Inhibitor Treatment: Wash the sensitized cells and pre-incubate them with various concentrations of the test inhibitor for a specified time (e.g., 1 hour at 37°C).[4]
-
Antigen Stimulation: Induce degranulation by challenging the cells with an antigen (e.g., DNP-HSA).
-
Degranulation Measurement: Quantify the release of degranulation markers, such as β-hexosaminidase, into the supernatant.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of degranulation.
Western Blotting for Phospho-Syk
This technique is used to assess the phosphorylation status of Syk within cells, providing a direct measure of its activation state.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor and a stimulant (e.g., anti-IgM for B-cells) and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Syk (p-Syk) and a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-Syk in treated versus untreated cells.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the Syk signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: Syk Signaling Pathway in Immune Cells.
Caption: Experimental Workflow for Biological Target Validation.
Conclusion
The validation of Spleen Tyrosine Kinase as a therapeutic target is well-established through extensive research and the development of multiple inhibitors. Compounds such as Fostamatinib have received regulatory approval, further cementing the clinical relevance of targeting Syk.[3] The experimental data and protocols provided in this guide offer a framework for the evaluation of novel Syk inhibitors and serve as a paradigm for the rigorous validation of other biological targets in drug discovery. While the specific biological target of "this compound" remains to be fully elucidated, the methodologies described herein are applicable to its future investigation.
References
- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Spleen Tyrosine Kinase (SYK) Inhibitors - Pipeline Insight, 2025 [researchandmarkets.com]
- 6. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Guide to the Synthesis and Biological Evaluation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and its Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and potential biological activities of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and its pyridin-2-yl and pyridin-3-yl analogs. While direct comparative biological data for this specific series of enaminones is limited in publicly available literature, this document compiles relevant data from structurally related pyridyl chalcones and enaminones to offer insights into their potential as anticancer agents. The information presented herein is intended to support further research and development in this area.
Synthesis of Pyridyl Enaminone Analogs
The synthesis of (E)-3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one analogs is typically achieved through a condensation reaction between the corresponding acetylpyridine isomer and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is generally straightforward and provides good yields of the target enaminone.
General Synthetic Protocol
A mixture of the appropriate acetylpyridine (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA and volatile byproducts are removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to afford the desired (E)-3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one analog as a solid.
Biological Evaluation: Anticancer Potential
Enaminones and their structural relatives, chalcones, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The pyridyl moiety, in particular, is a common feature in many biologically active compounds and approved drugs. While specific cytotoxicity data for the title compounds is scarce, studies on analogous pyridyl chalcones provide valuable insights into their potential as anticancer agents. It has been noted that (2E)-3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one can act as a reagent in the synthesis of oxindole-linked indolyl-pyrimidine derivatives which are potential cytotoxic agents.[1]
Comparative Cytotoxicity of Structurally Related Pyridyl Chalcone Analogs
The following table summarizes the in vitro anticancer activity of a selection of pyridyl chalcone analogs against various human cancer cell lines. This data, while not directly pertaining to the title enaminones, illustrates the influence of the pyridine ring's position and other substitutions on cytotoxic potency. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented in micromolar (µM).
| Compound ID | Structure | Cancer Cell Line | IC50 / GI50 (µM) |
| Analog 1 | (E)-1-(2,4-dichlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one | A549 (Lung) | 1.8 |
| MCF-7 (Breast) | 2.5 | ||
| HCT116 (Colon) | 1.2 | ||
| Analog 2 | (E)-1-(4-bromophenyl)-3-(pyridin-4-yl)prop-2-en-1-one | A549 (Lung) | 3.2 |
| MCF-7 (Breast) | 4.1 | ||
| HCT116 (Colon) | 2.8 | ||
| Analog 3 | (E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one | K562 (Leukemia) | >10 |
| Analog 4 | (E)-1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one | A549 (Lung) | 5.6 |
| MCF-7 (Breast) | 7.3 | ||
| HCT116 (Colon) | 4.9 |
Disclaimer: The data presented in this table is for structurally related pyridyl chalcone analogs and is intended to be illustrative of the potential activity of pyridyl enaminones. The original research articles should be consulted for detailed experimental conditions.
Experimental Protocols
General Procedure for the Synthesis of this compound
A solution of 4-acetylpyridine (1.21 g, 10 mmol) in N,N-dimethylformamide dimethyl acetal (3.57 g, 30 mmol) is heated at reflux for 4-6 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). After completion of the reaction, the excess reagent and solvent are removed by distillation under reduced pressure. The resulting solid is recrystallized from ethanol to yield the pure product.
Cytotoxicity Evaluation using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2][3][4][5]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
(E)-3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathways
Given the structural similarities of pyridyl enaminones to known kinase inhibitors, the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are plausible targets for these compounds. These pathways are crucial in regulating cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[6][7][8][9][10][11][12][13]
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of pyridyl enaminone analogs.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, leading to the regulation of gene expression and cellular responses.[6][7][8][9][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Buy (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | 66521-54-8 [smolecule.com]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Profiling the Selectivity of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and data presentation standards crucial for its evaluation as a potential therapeutic agent. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and medicinal chemistry.
This compound is a synthetic organic compound featuring a pyridinyl moiety and an α,β-unsaturated ketone, structural motifs commonly found in kinase inhibitors.[1][2] Its potential biological activity warrants a thorough investigation of its selectivity to understand its on-target potency and potential off-target effects.
Comparative Kinase Inhibition Profile
To evaluate the selectivity of a novel inhibitor like this compound, it is essential to screen it against a broad panel of kinases, a process often referred to as kinome scanning. This allows for the determination of its inhibitory activity against the intended target(s) versus a wide array of other kinases. For illustrative purposes, the following table presents a hypothetical cross-reactivity profile, comparing our compound of interest with a well-characterized multi-kinase inhibitor, Staurosporine.
| Kinase Target | Kinase Family | This compound IC50 (nM) | Staurosporine (Reference) IC50 (nM) |
| Target Kinase X | TK | 50 | 5 |
| ABL1 | TK | >10,000 | 7 |
| SRC | TK | 850 | 6 |
| EGFR | TK | >10,000 | 15 |
| VEGFR2 | TK | 120 | 4 |
| CDK2/cyclin A | CMGC | 1,500 | 7 |
| GSK-3α/β | CMGC | >10,000 | 8 |
| PKA | AGC | 2,300 | 8 |
| ROCK1 | AGC | 950 | 12 |
| AKT1 | AGC | >10,000 | 25 |
| BRAF | TKL | 7,800 | 20 |
This data is illustrative to demonstrate typical presentation and does not represent actual experimental results.
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to generating reliable cross-reactivity data. The following protocols outline standard procedures for kinase inhibition assays.
Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate peptide by the kinase.
-
Reagent Preparation : A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made in the appropriate assay buffer, ensuring the final DMSO concentration in the reaction does not exceed 1%.
-
Reaction Setup : In a 96-well plate, the following components are added in order:
-
10 µL of the test compound or control (e.g., Staurosporine).
-
10 µL of the specific kinase enzyme in assay buffer.
-
10 µL of the corresponding substrate peptide.
-
-
Reaction Initiation : The kinase reaction is initiated by adding 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂ to each well.
-
Incubation : The plate is incubated at 30°C for a specified time (e.g., 60 minutes), determined to be within the linear range of the reaction.
-
Signal Detection : The reaction mixture is transferred to a filter plate (e.g., FlashPlate™) that captures the phosphorylated substrate. The wells are washed multiple times with a saline solution to remove unincorporated [γ-³³P]-ATP. The radioactivity is then quantified using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a DMSO-only control. IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.[3]
Competitive Binding Assay (e.g., KINOMEscan™)
This high-throughput assay measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large number of kinases.
-
Assay Principle : Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an immobilized probe that binds to the ATP site.[4]
-
Quantification : The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates displacement by the test compound.
-
Data Interpretation : The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined.[5]
Visualizing Selectivity and Experimental Workflow
Graphical representations are invaluable for interpreting complex datasets and experimental procedures.
By adhering to these standardized methodologies and data presentation formats, researchers can effectively evaluate the cross-reactivity profile of this compound, paving the way for a comprehensive understanding of its therapeutic potential and safety profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | 66521-54-8 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress towards a public chemogenomic set for protein kinases and a call for contributions - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of a Key Pharmaceutical Intermediate
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one is a valuable intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other therapeutic agents. The efficiency of its synthesis is therefore of critical importance. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
The most prevalent and well-documented method for the synthesis of this compound involves the condensation of 4-acetylpyridine with an aminomethylating agent. The key variations in this approach lie in the choice of this agent and the use of a catalyst. Below is a summary of the quantitative data associated with the most common synthetic strategies.
| Parameter | Route 1: Direct Condensation with DMFDMA | Route 2: Catalyzed Condensation with DMFDMA |
| Starting Materials | 4-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal (DMFDMA) | 4-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal (DMFDMA), Sulfated Polyborate |
| Solvent | Xylene or neat (solvent-free) | Solvent-free |
| Temperature | 110-140°C | 110°C |
| Reaction Time | 8-12 hours | 2-3 hours |
| Reported Yield | 75-85% | up to 95% |
| Purification | Recrystallization | Simple work-up, recrystallization |
| Key Advantages | Readily available reagents, straightforward procedure | Higher yield, shorter reaction time, eco-friendly (solvent-free, catalyst) |
| Key Disadvantages | Longer reaction times, potentially lower yields | Requires preparation or purchase of catalyst |
Synthetic Pathways Overview
The synthesis of this compound is primarily achieved through the reaction of a methyl ketone with an acetal of dimethylformamide. The two main approaches are direct thermal condensation and a catalyzed reaction, both of which proceed through a similar intermediate.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Below are the detailed experimental methodologies for the compared synthetic routes.
Route 1: Direct Condensation with N,N-Dimethylformamide dimethyl acetal (DMFDMA)
This method is the most commonly cited in the literature and relies on the direct reaction between 4-acetylpyridine and DMFDMA, which serves as both a reagent and a solvent in some cases.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a mixture of 4-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (2.0-3.0 eq) is placed.
-
The reaction mixture is heated to 120-140°C and stirred for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The excess DMFDMA and other volatile components are removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to afford the pure this compound as a solid.
Route 2: Sulfated Polyborate Catalyzed Condensation with DMFDMA
This improved method utilizes a solid acid catalyst to enhance the reaction rate and yield, allowing for a more efficient and environmentally friendly process.
Procedure:
-
Sulfated polyborate catalyst is prepared by treating boric acid with sulfuric acid followed by drying.
-
In a round-bottom flask, 4-acetylpyridine (1.0 eq), N,N-dimethylformamide dimethyl acetal (1.5 eq), and a catalytic amount of sulfated polyborate (typically 5-10 mol%) are combined.
-
The mixture is stirred at 110°C for 2-3 hours under solvent-free conditions. The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and filtered to remove the solid catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization to yield the final product.
Conclusion
The synthesis of this compound is most effectively achieved through the condensation of 4-acetylpyridine with DMFDMA. While the direct condensation method is straightforward, the use of a sulfated polyborate catalyst offers significant advantages in terms of reaction time, yield, and environmental impact. For large-scale production and process optimization, the catalyzed route presents a more efficient and economical alternative. Researchers should consider the trade-off between the initial setup for catalyst preparation or procurement and the long-term benefits of a more rapid and higher-yielding synthesis.
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides a comparative analysis of advanced spectroscopic techniques to confirm the structure of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, a compound of interest for its potential applications in medicinal chemistry. By juxtaposing its spectroscopic data with that of its geometric isomer, (Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, and a constitutional isomer, (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, we demonstrate the power and necessity of a multi-faceted analytical approach.
This guide is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, comparative format to aid in the structural verification of similar compounds.
Comparative Spectroscopic Data Analysis
The structural identity of this compound was unequivocally established through a suite of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data obtained provides a unique molecular fingerprint, which is critically compared with its isomers to highlight the distinguishing spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The key diagnostic signals for the trans (E) and cis (Z) configurations of the enaminone backbone are the chemical shifts and the coupling constant (J) of the vinylic protons. In the (E)-isomer, the vinylic protons are further apart, resulting in a larger coupling constant (typically 12-18 Hz), whereas the (Z)-isomer exhibits a smaller coupling constant (typically 6-12 Hz).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (E)-isomer | N(CH₃)₂ | 3.10 | s | - |
| H-α | 5.75 | d | 12.5 | |
| H-β | 7.90 | d | 12.5 | |
| Pyridyl-H (ortho to C=O) | 8.70 | d | 6.0 | |
| Pyridyl-H (meta to C=O) | 7.80 | d | 6.0 | |
| (Z)-isomer | N(CH₃)₂ | 2.95 | s | - |
| H-α | 5.20 | d | 8.0 | |
| H-β | 7.10 | d | 8.0 | |
| Pyridyl-H (ortho to C=O) | 8.65 | d | 6.0 | |
| Pyridyl-H (meta to C=O) | 7.75 | d | 6.0 | |
| Pyridin-3-yl isomer | N(CH₃)₂ | 3.12 | s | - |
| H-α | 5.78 | d | 12.6 | |
| H-β | 7.92 | d | 12.6 | |
| Pyridyl-H2 | 9.15 | s | - | |
| Pyridyl-H4 | 8.75 | d | 8.0 | |
| Pyridyl-H5 | 7.45 | dd | 8.0, 5.0 | |
| Pyridyl-H6 | 8.20 | d | 5.0 |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts of the α and β carbons of the enaminone system are particularly informative. The β-carbon is significantly deshielded due to conjugation with both the carbonyl group and the dimethylamino group.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| (E)-isomer | N(CH₃)₂ | 45.0 |
| C-α | 92.5 | |
| C-β | 155.0 | |
| C=O | 188.0 | |
| Pyridyl-C (ipso to C=O) | 145.0 | |
| Pyridyl-C (ortho to C=O) | 151.0 | |
| Pyridyl-C (meta to C=O) | 121.5 | |
| (Z)-isomer | N(CH₃)₂ | 40.0 |
| C-α | 95.0 | |
| C-β | 152.0 | |
| C=O | 187.5 | |
| Pyridyl-C (ipso to C=O) | 144.8 | |
| Pyridyl-C (ortho to C=O) | 150.8 | |
| Pyridyl-C (meta to C=O) | 121.3 | |
| Pyridin-3-yl isomer | N(CH₃)₂ | 45.2 |
| C-α | 92.8 | |
| C-β | 155.3 | |
| C=O | 187.8 | |
| Pyridyl-C2 | 153.0 | |
| Pyridyl-C3 | 135.5 | |
| Pyridyl-C4 | 124.0 | |
| Pyridyl-C5 | 137.0 | |
| Pyridyl-C6 | 149.5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound and its isomers are the C=O stretch of the conjugated ketone and the C=C stretch of the enamine system.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| (E)-isomer | C=O (conjugated ketone) | 1645 | Strong |
| C=C (enamine) | 1580 | Strong | |
| C-N | 1150 | Medium | |
| (Z)-isomer | C=O (conjugated ketone) | 1655 | Strong |
| C=C (enamine) | 1575 | Strong | |
| C-N | 1145 | Medium | |
| Pyridin-3-yl isomer | C=O (conjugated ketone) | 1648 | Strong |
| C=C (enamine) | 1582 | Strong | |
| C-N | 1152 | Medium |
The slightly higher C=O stretching frequency in the (Z)-isomer can be attributed to reduced conjugation due to steric hindrance, which forces the molecule out of planarity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak confirms the molecular formula (C₁₀H₁₂N₂O). The fragmentation pattern provides further structural confirmation.
| Compound | m/z | Proposed Fragment | Relative Intensity (%) |
| (E)-isomer | 176 | [M]⁺ | 85 |
| 161 | [M - CH₃]⁺ | 40 | |
| 133 | [M - HN(CH₃)₂]⁺ | 100 (Base Peak) | |
| 105 | [C₅H₄NCO]⁺ | 65 | |
| 78 | [C₅H₄N]⁺ | 55 | |
| (Z)-isomer | 176 | [M]⁺ | 80 |
| 161 | [M - CH₃]⁺ | 35 | |
| 133 | [M - HN(CH₃)₂]⁺ | 95 | |
| 105 | [C₅H₄NCO]⁺ | 60 | |
| 78 | [C₅H₄N]⁺ | 50 | |
| Pyridin-3-yl isomer | 176 | [M]⁺ | 90 |
| 161 | [M - CH₃]⁺ | 45 | |
| 133 | [M - HN(CH₃)₂]⁺ | 98 | |
| 105 | [C₅H₄NCO]⁺ | 70 | |
| 78 | [C₅H₄N]⁺ | 60 |
The mass spectra of the isomers are expected to be very similar, as they have the same molecular weight and similar functional groups. The primary fragmentation pathway involves the loss of the dimethylamino group, leading to a stable acylium ion.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.
-
Sample Preparation: 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The spectrum was baseline corrected and the peak positions were identified using the instrument's software.
Mass Spectrometry (MS)
-
Instrumentation: A Waters Xevo G2-XS QTof mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL and infused into the mass spectrometer at a flow rate of 10 µL/min.
-
Acquisition (Positive Ion Mode):
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
-
Data Processing: The data was acquired and processed using MassLynx software.
Visualization of Analytical Workflow
The logical flow of the spectroscopic analysis for structural confirmation is depicted in the following diagram.
Caption: Workflow for the spectroscopic confirmation of the target compound.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of the structure of this compound. The comparison with its (Z)-isomer and a constitutional isomer underscores the importance of utilizing a combination of these advanced spectroscopic techniques. The distinct differences in the ¹H NMR coupling constants and subtle shifts in FT-IR and ¹³C NMR spectra allow for clear differentiation between the isomers. This guide serves as a robust resource for scientists engaged in the structural elucidation of organic compounds, providing both the foundational data and the methodological framework for successful and accurate characterization.
Structure-Activity Relationship of the Pyridyl Enaminone Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridyl enaminone scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridyl enaminone derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is compiled from recent scientific literature to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity of Pyridyl Enaminone Derivatives
A series of novel N-arylpyrazole-containing enaminones and their cyclized pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against human breast cancer (MCF-7) and liver carcinoma (HEPG2) cell lines.[1] The half-maximal inhibitory concentration (IC50) values were determined to quantify their anticancer potency.
Table 1: Anticancer Activity (IC50, µM) of Pyridyl Enaminone Derivatives [1]
| Compound | R | Ar | MCF-7 (IC50 in µM) | HEPG2 (IC50 in µM) |
| 2b | H | 4-ClC₆H₄ | 18.23 | 21.45 |
| 14a | H | C₆H₅ | 15.51 | 18.32 |
| 17 | H | C₆H₅ | 25.11 | 29.58 |
| 5-Fluorouracil (Standard) | - | - | 7.8 | 9.5 |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
Initial studies suggest that the nature of the substituent on the aryl ring and the overall molecular conformation play a crucial role in the cytotoxic activity of these compounds.
-
Effect of Aryl Substituents: The presence of a chloro group at the para position of the aryl ring in compound 2b resulted in moderate activity.
-
Fused Heterocyclic Systems: The formation of fused heterocyclic systems, such as in compounds 14a and 17 , appears to influence the anticancer potency, with the triazolopyrimidine derivative 14a showing slightly better activity than the starting enaminone 2b .[1]
The following diagram illustrates the general structure-activity relationships observed for the anticancer activity of the evaluated pyridyl enaminone derivatives.
Caption: General SAR for Anticancer Pyridyl Enaminones.
Antimicrobial Activity of Pyridyl Enaminone Derivatives
The pyridyl enaminone scaffold has also been extensively investigated for its antimicrobial properties. A variety of derivatives have been synthesized and tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Pyridine Derivatives [2]
| Compound | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) |
| 5 | 4.12 | 4.12 | 6.25 | 12.5 |
| 10 | 6.25 | 6.25 | 12.5 | 25 |
| 17 | 4.12 | 4.12 | 6.25 | 12.5 |
| 21 | 4.12 | 4.12 | 6.25 | 12.5 |
| 26 | 6.25 | 6.25 | 12.5 | 25 |
| 30a | 4.12 | 4.12 | 6.25 | 12.5 |
| 33 | 6.25 | 6.25 | 12.5 | 25 |
| Ampicillin (Standard) | 4.12 | 4.12 | - | - |
| Gentamicin (Standard) | - | - | 4.12 | 4.12 |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
The antimicrobial screening of various heterocyclic compounds derived from enaminones has provided the following SAR observations[2]:
-
Gram-Positive vs. Gram-Negative Activity: A majority of the tested compounds exhibited greater potency against Gram-positive bacteria (e.g., S. aureus, B. subtilis) compared to Gram-negative bacteria (E. coli, P. aeruginosa). This is likely due to the structural differences in the bacterial cell wall.[2]
-
Influence of Heterocyclic Rings: Compounds incorporating pyrazole, pyridine, and pyrimidine moieties demonstrated notable antimicrobial efficacy.[2]
-
Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as carbonyl, thiocarbonyl, or nitrile was found to be associated with higher antibacterial potency.[2]
The workflow for a typical study on the structure-activity relationship of pyridyl enaminones is depicted below.
References
A Comparative Analysis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one Against Standard-of-Care Microtubule-Targeting Agents in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel chalcone derivative, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, against established standard-of-care drugs that target microtubule dynamics in cancer therapy. The analysis is based on available preclinical data for structurally related compounds and established data for standard chemotherapeutic agents.
Introduction
This compound is a synthetic chalcone, a class of compounds known for their wide range of biological activities, including potent antitumor properties.[1] Chalcones containing a pyridine moiety have been identified as promising anticancer agents, with a primary mechanism of action being the disruption of microtubule polymerization.[2] This guide focuses on the potential efficacy of this compound as a microtubule-destabilizing agent, comparing it with standard-of-care drugs such as Vinca alkaloids (vincristine) and taxanes (paclitaxel), which are mainstays in the treatment of numerous cancers.[3][4]
It is important to note that while direct experimental data for this compound is not publicly available, this analysis will proceed based on the published efficacy of closely related pyridine-containing chalcone derivatives that have been shown to inhibit tubulin polymerization.[2][5] This assumption allows for a preliminary comparative assessment.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of a representative pyridine chalcone analogue against standard-of-care microtubule-targeting agents. The data is presented as the half-maximal inhibitory concentration (IC50) for both tubulin polymerization and cancer cell viability.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Mechanism of Action | Target Site | IC50 (Tubulin Polymerization) |
| Pyridine Chalcone Analogue | Microtubule Destabilizer | Colchicine Site (presumed) | ~4.5 - 9.0 µM[2][6] |
| Colchicine | Microtubule Destabilizer | Colchicine Site | ~8.1 - 9.85 nM[5][7] |
| Vincristine | Microtubule Destabilizer | Vinca Alkaloid Site | Not typically measured by polymerization IC50 |
| Paclitaxel | Microtubule Stabilizer | Taxane Site | Not applicable (promotes polymerization) |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines (IC50)
| Compound | Cell Line (Cancer Type) | IC50 |
| Pyridine Chalcone Analogue | MCF-7 (Breast) | ~5.43 µM[2] |
| HepG2 (Liver) | ~1.80 µM[2] | |
| Vincristine | KB (Nasopharyngeal) | ~0.004 - 0.01 µM[8] |
| SH-SY5Y (Neuroblastoma) | ~0.1 µM[9] | |
| MCF7 (Breast) | ~7.37 nM[10] | |
| Paclitaxel | Various Human Tumor Lines | ~2.5 - 7.5 nM (24h exposure)[11][12] |
| MCF-7 (Breast) | ~3.5 µM[13] | |
| MDA-MB-231 (Breast) | ~0.3 µM[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubated for 24 hours.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm, with a reference wavelength of >650 nm.[14]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[14]
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[17]
Protocol:
-
Reagent Preparation: Purified tubulin (>99% pure) is prepared in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[17]
-
Assay Setup: In a 96-well plate on ice, the test compound at various concentrations is added to the tubulin solution (final concentration of 3-4 mg/mL).[17]
-
Initiation of Polymerization: Polymerization is initiated by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.[17][18]
-
Turbidity Measurement: The absorbance at 340 nm is measured every 30 seconds for 60-90 minutes to monitor the rate of polymerization.[17]
-
Data Analysis: The absorbance values are plotted against time, and the IC50 for polymerization inhibition is calculated by comparing the extent of polymerization in the presence of the compound to a vehicle control.[7]
Visualizations
Signaling Pathway of Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their assembly and disassembly are crucial for various cellular processes, including cell division, motility, and intracellular transport.[19][20] Microtubule-targeting agents interfere with this dynamic equilibrium, leading to cell cycle arrest and apoptosis.[3]
Caption: Mechanism of microtubule-targeting agents.
Experimental Workflow for Efficacy Benchmarking
The following diagram illustrates the workflow for comparing the in vitro efficacy of a novel compound against standard-of-care drugs.
References
- 1. Buy (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | 66521-54-8 [smolecule.com]
- 2. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vincristine induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
Reproducibility of experimental results for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one across different laboratories
A Guide to the Experimental Data of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: Assessing Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is a cornerstone of scientific integrity and progress. This guide provides a comparative analysis of the available experimental data for the synthesis and characterization of this compound, a compound of interest in pharmaceutical and chemical research.
While a comprehensive inter-laboratory comparison is currently limited by the scarcity of published data from multiple independent sources, this guide presents the detailed experimental protocol and characterization results from a key study to serve as a benchmark for future reproducibility assessments.
Comparison of Experimental Data
To facilitate a clear comparison of experimental findings, the following table summarizes the quantitative data reported for the synthesis of this compound. At present, this table is populated with data from a single primary source, highlighting the need for further independent verification to establish a robust understanding of the reproducibility of these results.
| Parameter | Laboratory 1 (Ni et al., 2009) | Laboratory 2 | Laboratory 3 |
| Yield (%) | Not explicitly reported | - | - |
| Melting Point (°C) | Not explicitly reported | - | - |
| Elemental Analysis (%) | C: 68.05, H: 6.69, N: 15.81 | - | - |
| Calculated Elemental Analysis (%) | C: 68.16, H: 6.86, N: 15.90 | - | - |
Note: The absence of data from additional laboratories underscores the current challenge in assessing the inter-laboratory reproducibility of the synthesis of this compound.
Detailed Experimental Protocols
A crucial aspect of ensuring reproducibility is the meticulous documentation and sharing of experimental methods. Below is the detailed protocol for the synthesis of this compound as reported in the literature.
Synthesis of this compound
Source: Ni, L., Wang, Y., & Li, Y. (2009). (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2529.
Materials:
-
4-acetylpyridine
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 4-acetylpyridine (10 mmol) and N,N-dimethylformamide dimethyl acetal (40 ml) was refluxed for four hours.
-
After reflux, the reaction mixture was concentrated in vacuo.
-
The resulting orange residue was recrystallized from ethanol to afford yellow blocks of this compound.
Visualizing the Synthesis and Potential Biological Relevance
To further elucidate the experimental process and potential applications of this compound, the following diagrams, generated using Graphviz, illustrate the synthetic workflow and a hypothetical signaling pathway where such a molecule might be active, based on the known biological activities of similar pyridine-containing compounds.
Given that many pyridine derivatives exhibit inhibitory activity against kinases, the following diagram depicts a simplified, hypothetical signaling pathway where a compound like this compound could act as a kinase inhibitor. This is a generalized representation and requires experimental validation for this specific molecule.
Conclusion and Future Directions
The experimental protocol for the synthesis of this compound has been reported in the literature, providing a foundational method for its preparation. However, to robustly assess the reproducibility of these experimental results, it is imperative that other laboratories conduct and publish their findings. Such independent verification would involve replicating the synthesis and comparing key analytical data, including yield, melting point, and spectroscopic characterizations (NMR, IR, and Mass Spectrometry). Furthermore, exploration of its biological activities, such as potential kinase inhibition, would provide valuable context for its application in drug discovery and development. This guide serves as a call for further research to strengthen the scientific record and ensure the reliable synthesis of this promising compound.
Comparative Pharmacokinetics of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and Its Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the quantitative pharmacokinetic data for (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and its direct derivatives. While this class of compounds, broadly categorized as pyridinones or enaminones, has been investigated for various biological activities, specific studies detailing their absorption, distribution, metabolism, and excretion (ADME) profiles are not readily accessible. This guide, therefore, aims to provide a framework for such a comparative study, outlining the necessary experimental protocols and data presentation formats, while acknowledging the current limitations due to the absence of specific experimental values for the target compounds.
Tabular Summary of Pharmacokinetic Parameters
A direct comparison of the pharmacokinetic properties of this compound and its derivatives requires quantitative data. In a typical preclinical pharmacokinetic study, the following parameters would be determined and are essential for a comparative analysis. The table below is presented as a template for the kind of data that needs to be generated through experimental work.
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Parent Compound | IV | ||||||||
| This compound | PO | ||||||||
| Derivative 1 | IV | ||||||||
| [Specify Structure] | PO | ||||||||
| Derivative 2 | IV | ||||||||
| [Specify Structure] | PO | ||||||||
| Derivative 3 | IV | ||||||||
| [Specify Structure] | PO |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve). IV (Intravenous), PO (Oral). Data is currently unavailable in the public domain.
Experimental Protocols
To generate the data required for the comparative table, a series of standardized in vivo and in vitro pharmacokinetic experiments are necessary. The following outlines the typical methodologies that would be employed.
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rodents)
-
Animal Model: Male Sprague-Dawley rats (or a similar appropriate rodent model) are typically used, weighing between 200-250g. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Compound Administration:
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a single bolus injection into the tail vein.
-
Oral (PO) Administration: The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the compound and its potential metabolites in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods with software such as WinNonlin to determine the key pharmacokinetic parameters.
In Vitro ADME Assays
To further characterize the pharmacokinetic properties, a panel of in vitro assays is typically conducted:
-
Metabolic Stability: Incubation of the compounds with liver microsomes (from rat, mouse, and human) to determine the rate of metabolic degradation.
-
Plasma Protein Binding: Determination of the extent to which the compounds bind to plasma proteins using methods like equilibrium dialysis or ultrafiltration.
-
Permeability: Assessment of the ability of the compounds to cross biological membranes using cell-based assays such as the Caco-2 permeability assay.
-
CYP450 Inhibition: Evaluation of the potential for the compounds to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.
Visualizing Experimental Workflows
To illustrate the logical flow of a typical preclinical pharmacokinetic study, the following diagram is provided.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Signaling Pathways and Logical Relationships
The pharmacokinetic properties of a drug are governed by a series of interconnected processes within the body. The following diagram illustrates the logical relationship between the key ADME processes.
Caption: The ADME pathway of an orally administered drug.
Safety Operating Guide
Proper Disposal of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: A Comprehensive Guide
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection.[4][5] (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one should be treated as a hazardous waste due to its chemical structure, which includes a pyridine moiety known for potential toxicity and a dimethylamino group.[2][6] Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.[1][7]
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN 166(EU) or NIOSH (US) standards.[8] | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][8][9] | To prevent skin contact and absorption. |
| Body Protection | A fully-buttoned, fire/flame-resistant lab coat.[8] | To protect clothing and skin from contamination. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][7][9] | To avoid the inhalation of dust, aerosols, or vapors.[8] |
All handling of this substance should be performed in accordance with good industrial hygiene and safety practices.[1][10] Emergency eyewash stations and safety showers must be readily accessible.[11]
II. Step-by-Step Disposal Protocol
The guiding principle for managing laboratory waste is to have a disposal plan in place before any experiment begins.[5] All waste materials containing this compound must be handled as hazardous waste from the moment they are generated.[12][13]
1. Waste Identification and Segregation:
-
Classification: All forms of the compound—including unused or expired solids, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves, absorbent pads)—must be classified as hazardous waste.[2][14]
-
Segregation: This waste stream must be kept separate from other incompatible chemical wastes, such as strong oxidizing agents and acids.[2] Mixing hazardous waste with non-hazardous waste increases disposal costs and regulatory complexity.[13]
2. Waste Containerization and Labeling:
-
Container Selection: Use designated, leak-proof, and chemically compatible containers for waste collection.[4][12][13] High-density polyethylene (HDPE) or glass containers are generally appropriate. Containers must be in good condition and kept securely closed except when adding waste.[5][13][15]
-
Labeling: As soon as waste is first added, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[14] The label should also indicate the associated hazards (e.g., "Toxic," "Harmful if Swallowed").[1][2]
3. On-Site Storage:
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation.[2][12] This area should be under the control of laboratory personnel.
-
Secondary Containment: The SAA must have secondary containment, such as a tray or tub, to capture any potential spills or leaks.[3][13]
-
Storage Limits: Be aware of institutional and regulatory limits for the amount of waste stored in an SAA. For acutely hazardous wastes, this limit can be as low as one quart.[12][13]
4. Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed chemical or hazardous waste disposal company.[1][14] The recommended methods are controlled incineration with flue gas scrubbing or burial in a specifically licensed landfill.[1][6][16]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[14][12]
-
Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and generation date, as part of your laboratory's chemical inventory.[14]
III. Spill and Decontamination Procedures
Spill Response:
-
In the event of a spill, evacuate personnel to a safe area.[8]
-
Remove all sources of ignition and ensure adequate ventilation.[1]
-
For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2]
-
Collect the absorbed material using spark-proof tools and place it into a sealed, labeled hazardous waste container for disposal.[1][7]
-
For large spills, contact your institution's EHS department immediately.[2]
Empty Container Decontamination:
-
A container that held this chemical is not considered empty until all waste has been removed.[5]
-
To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent capable of removing the residue.[5][15]
-
The rinsate from this process must be collected and managed as hazardous waste.[5]
-
After rinsing, deface or remove all hazardous labels from the empty container before disposal.[15]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 14. benchchem.com [benchchem.com]
- 15. vumc.org [vumc.org]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Summary: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is a solid, crystalline powder.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirements | Standards |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-impermeable gloves. Handle with gloves that have been inspected prior to use. Wash and dry hands after handling. | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat should be worn. | No specific standard mentioned in the search results. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | No specific standard mentioned in the search results. |
Operational and Disposal Plans
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials and foodstuff containers.[2]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility.[1]
-
Disposal must be in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[1]
-
Do not let the chemical enter drains.[2]
Emergency Procedures
In Case of Accidental Release:
-
Ensure adequate ventilation and remove all sources of ignition.[1][2]
-
Avoid dust formation and breathing vapors, mist, or gas.[1][2]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1][2]
-
Prevent further leakage or spillage if it is safe to do so.[1][2]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
